1,1,3,3-Tetramethylurea
Description
1, 1, 3, 3-Tetramethylurea, also known as N, N, n', n'-tetramethyl-urea or tetramethylurea, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethylurea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060893 | |
| Record name | Tetramethylurea | |
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Molecular Weight |
116.16 g/mol | |
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Physical Description |
Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetramethylurea | |
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Boiling Point |
176.5 °C | |
| Record name | TETRAMETHYLUREA | |
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Flash Point |
ABOUT 75 °C | |
| Record name | TETRAMETHYLUREA | |
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Solubility |
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |
| Record name | TETRAMETHYLUREA | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9687 @ 20 °C/4 °C | |
| Record name | TETRAMETHYLUREA | |
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Vapor Pressure |
vaopr pressure = 13.9 mm Hg @ 71 °C | |
| Record name | TETRAMETHYLUREA | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
632-22-4 | |
| Record name | Tetramethylurea | |
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| Record name | Tetramethylurea | |
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| Record name | Urea, N,N,N',N'-tetramethyl- | |
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| Record name | Tetramethylurea | |
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| Record name | TETRAMETHYLUREA | |
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| Record name | 1,1,3,3-tetramethylurea | |
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Melting Point |
-1.2 °C | |
| Record name | TETRAMETHYLUREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethylurea from Dimethylamine and Phosgene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-Tetramethylurea (TMU), a versatile aprotic polar solvent and chemical intermediate, from the reaction of dimethylamine (B145610) and phosgene (B1210022). The document details the underlying chemical principles, experimental protocols, process workflows, and critical safety considerations required for this synthesis.
Introduction
This compound (TMU) is a substituted urea (B33335) characterized by its liquid state over a wide temperature range and its utility as a specialized solvent for aromatic compounds, Grignard reagents, and in various condensation reactions.[1][2][3] Its synthesis is most classically achieved through the reaction of dimethylamine with phosgene.[1] This method is known for its high efficiency and yield.[3][4]
However, the process involves handling phosgene, an extremely toxic and hazardous chemical.[5] Therefore, a thorough understanding of the reaction, stringent safety protocols, and proper handling procedures are paramount. This guide aims to provide the necessary technical details for laboratory and potential scale-up applications, emphasizing both the synthetic methodology and the associated safety management.
Chemical Reaction and Mechanism
The synthesis of TMU from dimethylamine and phosgene proceeds via a two-step nucleophilic substitution mechanism. First, one molecule of dimethylamine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of an unstable intermediate that eliminates a molecule of hydrogen chloride (HCl) to form dimethylcarbamoyl chloride. This intermediate then reacts with a second molecule of dimethylamine to yield this compound and another molecule of HCl.
The overall balanced chemical equation for the reaction is:
2 (CH₃)₂NH + COCl₂ → [(CH₃)₂N]₂CO + 2 HCl
The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521), which neutralizes the hydrogen chloride byproduct as it is formed, driving the reaction to completion.[1][4]
Experimental Protocol
The following protocol is based on a cited laboratory-scale synthesis, which demonstrates the core methodology for producing TMU.[4]
Materials and Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cooling bath (e.g., ice-water bath).
-
Extraction apparatus (e.g., separatory funnel).
-
Distillation apparatus for fractionation.
Procedure:
-
Base and Amine Preparation: A vessel containing 200 g (2.5 moles) of 50% aqueous sodium hydroxide (caustic) is charged with 90 g (2 moles) of dimethylamine. The mixture is cooled to a temperature of 0-5 °C.[4]
-
Phosgene Addition: While stirring vigorously, 109 g (1.1 moles) of phosgene is added to the mixture at a controlled rate of approximately 2.0 g/minute .[4] The reaction is highly exothermic, and the temperature must be carefully maintained between 20-60 °C using a cooling bath.[1][4]
-
Reaction Completion: After the phosgene addition is complete, the reaction mixture is stirred for an additional 15 minutes to ensure the reaction goes to completion.[4]
-
Extraction: The resulting reaction mass, which contains TMU, water, and sodium chloride, is extracted to separate the product. The mixture is extracted twice with 25 mL portions of ethylene (B1197577) dichloride (1,2-dichloroethane).[4] This forms two phases: an aqueous phase and an organic phase containing the TMU.
-
Purification: The combined organic extracts are fractionated. The extraction solvent (ethylene dichloride) and any residual water are distilled off first. The final product, this compound, is then purified by distillation, yielding a highly pure product.[4] A yield of 95% has been reported for this method.[3][4]
Data Presentation
Quantitative data from the described synthesis and physical properties of the final product are summarized in the tables below.
Table 1: Stoichiometry and Reaction Conditions [4]
| Parameter | Value | Moles (approx.) | Notes |
| Dimethylamine | 90 g | 2.0 mol | Reactant |
| Phosgene | 109 g | 1.1 mol | Reactant (slight excess) |
| 50% Sodium Hydroxide | 200 g | 2.5 mol | Base for HCl neutralization |
| Reaction Temperature | 20-60 °C | N/A | Critical for controlling the exothermic reaction |
| Phosgene Addition Rate | 2.0 g/min | N/A | Ensures temperature control |
| Extraction Solvent | Ethylene Dichloride (2 x 25 mL) | N/A | For product recovery from the aqueous reaction mass |
| Reported Yield | 95% | N/A | Based on dimethylamine as the limiting reagent |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 632-22-4 | [1][6] |
| Molecular Formula | C₅H₁₂N₂O | [1][6] |
| Molar Mass | 116.164 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.968 g/mL at 20 °C | [1] |
| Melting Point | -1.2 °C | [1] |
| Boiling Point | 176.5 °C | [1] |
| Solubility | Miscible with water and many organic solvents | [3] |
Process Workflow and Purification
The overall process, from the initial reaction to the final purified product, involves several distinct stages. The workflow ensures efficient synthesis and effective purification of the TMU.
Critical Safety Considerations for Phosgene Handling
Phosgene (COCl₂) is a colorless, highly toxic gas with an odor detection threshold of 0.4 ppm, which is four times the permissible exposure limit.[5] Its toxicity stems from its reaction with proteins in the pulmonary alveoli, which can lead to severe respiratory distress and suffocation.[5] Safe handling is non-negotiable.
Key Safety Protocols:
-
Engineering Controls: All work with phosgene must be conducted in a well-ventilated fume hood or a fully contained system. Industrial production is often performed in a closed-loop system where phosgene is produced and consumed immediately.[5][7]
-
Monitoring: Continuous air monitoring with phosgene-specific detectors is essential in any area where it is used or stored.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory. Respiratory protection may be required depending on the scale and containment of the operation.[8]
-
Emergency Preparedness: Neutralizing agents must be readily available. Gaseous spills can be mitigated with ammonia, while liquid spills can be neutralized with sodium bicarbonate.[5] All personnel must be trained on emergency procedures.[8]
Conclusion
The synthesis of this compound from dimethylamine and phosgene is a well-established and high-yielding chemical process. The methodology, involving a base-mediated reaction followed by solvent extraction and distillation, is straightforward and effective. However, the extreme toxicity of phosgene necessitates rigorous safety protocols, robust engineering controls, and comprehensive emergency planning. For researchers and developers, a complete understanding of these hazards is as critical as the chemical procedure itself. Due to these safety concerns, the development and use of safer phosgene substitutes, such as triphosgene (B27547) or carbonyldiimidazole, are increasingly prevalent in modern organic synthesis.[9][10]
References
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. The uses and toxicity of 1,1,3,3-Tetramethylurea_Chemicalbook [chemicalbook.com]
- 3. This compound | 632-22-4 [chemicalbook.com]
- 4. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
1,1,3,3-Tetramethylurea CAS number and physical properties
An In-depth Technical Guide to 1,1,3,3-Tetramethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMU) is an organic compound with the formula (CH₃)₂NCON(CH₃)₂. It is a non-polar, aprotic solvent with a wide range of applications in organic synthesis and industrial processes. This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, physical properties, and relevant experimental protocols and reaction pathways.
CAS Number
The unique identifier for this compound is:
Physical Properties
This compound is a colorless liquid with a mild, aromatic odor.[1][3] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol [2] |
| Density | 0.968 g/mL at 20 °C[1][4] |
| Boiling Point | 177 °C[1][4][5] |
| Melting Point | -1 °C[1][4][5] |
| Flash Point | 75 °C (closed cup)[4][5] |
| Refractive Index | 1.451 at 20 °C[1][4] |
| Solubility | Miscible with water and many organic solvents.[1] |
Experimental Protocols
Below are detailed methodologies for the determination of key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of an organic liquid like this compound is the capillary method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube, sealed at one end
-
Heat source (e.g., Bunsen burner)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the test tube are at the same level.
-
The assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.
-
For accuracy, the heating should be stopped when the rapid stream of bubbles is observed. The temperature at which the liquid re-enters the capillary tube is also recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. The density of this compound can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Water bath for temperature control
Procedure using a Pycnometer:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 20 °C).
-
The pycnometer is removed from the bath, dried, and weighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the prism using a clean dropper.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.
Reaction Pathways and Workflows
Synthesis of this compound
One common method for the synthesis of this compound involves the reaction of dimethylamine (B145610) with phosgene.[3]
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Page loading... [guidechem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
1,1,3,3-Tetramethylurea spectroscopic data NMR IR MS
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1,3,3-Tetramethylurea
This guide provides a comprehensive overview of the spectroscopic data for this compound (TMU), a versatile solvent and reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound characterization.
Spectroscopic Data
The structural elucidation of this compound, with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol , is strongly supported by data from various spectroscopic methods.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the symmetry of the molecule results in simple, yet informative, spectra.
¹H NMR Data
The proton NMR spectrum is characterized by a single signal, corresponding to the twelve equivalent protons of the four methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.81 | Singlet | 12H | N(CH₃)₂ |
| Table 1: ¹H NMR spectral data for this compound.[1] |
¹³C NMR Data
The carbon NMR spectrum shows two distinct signals, one for the carbonyl carbon and another for the four equivalent methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| 165.3 | C=O (Carbonyl) |
| 38.6 | N(CH₃)₂ |
| Table 2: ¹³C NMR spectral data for this compound.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O Stretch |
| ~2850-3000 | Medium-Strong | sp³ C-H Stretch |
| ~1450-1550 | Medium | C-N Stretch |
| Table 3: Key IR absorption bands for this compound. The C=O stretching vibration is a particularly characteristic band for ureas.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity | Assignment |
| 116 | High | [M]⁺ (Molecular Ion) |
| 72 | High | [(CH₃)₂NCO]⁺ |
| 44 | High | [(CH₃)₂N]⁺ |
| Table 4: Electron Ionization Mass Spectrometry (EI-MS) fragmentation data for this compound. The Human Metabolome Database also provides a predicted GC-MS spectrum.[4] |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
NMR Sample Preparation and Acquisition
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5]
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is important as chemical shifts are solvent-dependent.[5]
-
Transfer the solution to a high-quality 5 mm NMR tube.[5]
-
Ensure the sample height in the tube is between 4.0 and 5.0 cm for optimal shimming on modern spectrometers.[5]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
IR Spectroscopy Sample Preparation and Acquisition
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining the IR spectrum of a liquid sample like this compound.[6]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition :
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
After analysis, clean the crystal thoroughly with a solvent-moistened wipe.
-
Mass Spectrometry Sample Preparation and Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like this compound.
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
-
Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct injection, a heated direct insertion probe, or through the gas chromatograph (GC) inlet.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum. It is crucial to avoid non-volatile buffers or salts, as they can interfere with ionization.[7]
-
Visualization of Analytical Workflow
The logical flow for the complete spectroscopic characterization of a chemical sample like this compound can be visualized as follows.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea, tetramethyl- [webbook.nist.gov]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0062789) [hmdb.ca]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]
- 7. molbio.princeton.edu [molbio.princeton.edu]
A Comprehensive Technical Guide to 1,1,3,3-Tetramethylurea
This guide provides an in-depth overview of the fundamental physicochemical properties of 1,1,3,3-Tetramethylurea, a key reagent and solvent in various chemical applications. The information is tailored for researchers, scientists, and professionals engaged in drug development and other scientific disciplines requiring precise chemical data.
Core Physicochemical Data
This compound, also known as TMU, is a substituted urea (B33335) compound with significant applications as an aprotic polar solvent.[1] Its fundamental properties are summarized below for ease of reference.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol [2][3][4][5] |
| CAS Number | 632-22-4[1][2] |
| Appearance | Colorless liquid[1] |
| Density | 0.968 g/mL at 20 °C |
Structural and Molecular Information
The molecular formula for this compound is C5H12N2O.[1][2][3][4][5] This formula indicates that each molecule is composed of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molar mass of the compound is 116.164 g·mol−1.[1]
Logical Relationship of Chemical Identifiers
The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.
References
An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethylurea (TMU), a versatile aprotic polar solvent. Understanding its solubility is critical for its effective application in chemical synthesis, particularly in the pharmaceutical and polymer industries. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a common workflow where TMU is employed.
Core Topic: Solubility Profile of this compound
This compound (TMU) is a colorless liquid organic compound with the formula (Me₂N)₂CO.[1] It is widely recognized for its utility as an aprotic polar solvent, often serving as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPT).[1] Its liquid state over a broad temperature range, from -1.2 °C to 176.5 °C, makes it a practical solvent for various chemical reactions.[1]
Data on Solubility and Miscibility
Quantitative solubility data for this compound in organic solvents is not extensively documented in the form of precise numerical values (e.g., g/100 mL). The prevailing observation across multiple chemical data sources is that TMU is miscible with a wide array of common organic solvents.[2][3] Miscibility implies that the substances will mix in all proportions to form a homogeneous solution.
However, some sources present conflicting information, suggesting slight or limited solubility in certain solvents. For clarity, the following table summarizes the available data, highlighting these discrepancies.
| Solvent Class | Specific Solvent | Reported Solubility/Miscibility | Citation |
| Water | Water (H₂O) | Miscible / Highly Soluble (A specific value of 116 g/L has also been reported) | [2][4] |
| Alcohols | Ethanol | Soluble (Conflicting report of "slightly soluble" exists) | [3][4] |
| Methanol | Slightly Soluble | ||
| Ethers | Petroleum Ether | Miscible | [2] |
| Halogenated | Chloroform | Slightly Soluble | |
| Ketones | Acetone | Soluble | [4] |
| Acids | Acetic Acid | Miscible | [1] |
| Bases | Pyridine | Miscible | [1] |
| General | "Common Solvents" | Miscible | [2] |
It is evident that while generally considered a highly miscible solvent, there are inconsistencies in the reported data, particularly for alcohols and halogenated solvents. Researchers should perform preliminary miscibility tests for their specific solvent systems.
Experimental Protocols for Solubility Determination
For a liquid solute like this compound, determining its solubility in a liquid solvent typically involves assessing its miscibility. The following are detailed methodologies for such experiments.
Method 1: Visual Miscibility Assessment (Titration Method)
This is a straightforward method to determine the miscibility of two liquids at a specific temperature.
Objective: To determine if TMU and a selected organic solvent are miscible in all proportions.
Materials:
-
This compound (TMU)
-
Solvent of interest
-
Two calibrated burettes
-
A series of sealed, transparent glass vials or test tubes
-
Vortex mixer
-
Constant temperature bath
Procedure:
-
Preparation: Set up two burettes, one filled with TMU and the other with the test solvent. Ensure both liquids are at the desired experimental temperature by placing them in a constant temperature bath.
-
Initial Mixtures: Into a series of labeled vials, dispense varying ratios of TMU and the solvent. For example, prepare mixtures of 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, and 90:10 (v/v) of TMU to solvent. The total volume in each vial can be kept constant (e.g., 10 mL).
-
Mixing: Securely cap each vial and agitate vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Equilibration: Place the vials in a constant temperature bath for a period to allow them to reach thermal equilibrium and for any phase separation to occur. This may take from several minutes to hours.
-
Observation: After equilibration, visually inspect each vial against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface or turbidity.
-
Immiscible or Partially Miscible: The mixture separates into two distinct layers, or the solution appears cloudy or turbid, indicating the formation of an emulsion or a second phase.
-
-
Documentation: Record the observations for each ratio. If the liquids are miscible in all tested proportions, they are considered miscible under the experimental conditions. If phase separation is observed at any ratio, the liquids are partially miscible or immiscible.
Method 2: Turbidimetric Solubility Measurement
For determining a more precise solubility limit, turbidimetry can be employed. This method is particularly useful when one liquid is sparingly soluble in the other.
Objective: To quantify the solubility limit of TMU in a solvent by measuring the turbidity of the solution as a function of concentration.
Materials:
-
This compound (TMU)
-
Solvent of interest
-
Turbidimeter or a spectrophotometer capable of measuring light scattering
-
Calibrated pipettes or a precise liquid dispensing system
-
Thermostatted cuvette holder
Procedure:
-
Calibration: Calibrate the turbidimeter according to the manufacturer's instructions, typically using formazin standards.
-
Sample Preparation: Prepare a series of solutions with increasing concentrations of TMU in the solvent of interest. This can be done by adding precise, small increments of TMU to a known volume of the solvent directly in the measurement cuvette.
-
Measurement: After each addition of TMU, thoroughly mix the solution and allow it to equilibrate in the thermostatted holder. Measure and record the turbidity.
-
Data Analysis: Plot the measured turbidity (in Nephelometric Turbidity Units, NTU) against the concentration of TMU.
-
Solubility Point Determination: The solubility point is identified as the concentration at which a sharp increase in turbidity is observed. Below the solubility limit, the solution should have very low turbidity. Once the solution becomes saturated, any additional TMU will form a separate phase (micro-droplets), causing a significant increase in light scattering and thus turbidity.
Visualization of Experimental Workflow and Applications
This compound is a key component in various chemical processes. One prominent application in drug development and organic synthesis is its use as a component in coupling reagents for solid-phase peptide synthesis (SPPS). The byproducts of these reactions, including TMU, are highly soluble in both water and organic solvents, which simplifies purification.[5]
The following diagram illustrates a generalized workflow for determining liquid-liquid miscibility.
Caption: A generalized workflow for determining the miscibility of two liquids.
Another important application is in polymerization reactions. For instance, this compound is used as a solvent for the polymerization of 4-amino benzoic acid chloride hydrochloride to produce poly(p-benzamide), which can then be spun into fibers.[1]
The following diagram illustrates the role of TMU as a byproduct in a common peptide coupling reaction.
Caption: TMU as a soluble byproduct in peptide synthesis.
References
1,1,3,3-Tetramethylurea: A Comprehensive Technical Guide to its Polar Aprotic Solvent Properties for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical characteristics, applications, and experimental considerations of 1,1,3,3-Tetramethylurea (TMU) as a versatile polar aprotic solvent in chemical synthesis and pharmaceutical research.
Introduction
This compound (TMU) is a colorless, liquid organic compound and a member of the urea (B33335) family, characterized by the presence of four methyl groups substituting the amine protons.[1][2] Its unique structure imparts valuable properties as a polar aprotic solvent, positioning it as a viable alternative to other solvents in this class, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] This technical guide provides a comprehensive overview of the core properties of TMU, detailed experimental protocols for its purification and use, and a comparative analysis with other common polar aprotic solvents, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
TMU's utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Faint, pleasant, or mild aromatic | [1] |
| Melting Point | -1 °C | [1] |
| Boiling Point | 177 °C | [1] |
| Density | 0.968 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.451 | [1] |
| Dielectric Constant | 24.46 | |
| Dipole Moment | 3.47 D | |
| Solubility | Miscible with water and common organic solvents, including petroleum ether. | [1] |
Table 1: Physicochemical Properties of this compound
Core Attributes as a Polar Aprotic Solvent
Polar aprotic solvents are characterized by their moderate to high polarity and the absence of acidic protons.[7] This combination of features allows them to dissolve a wide range of polar and nonpolar compounds, including many organic substrates and some inorganic salts, while not participating in hydrogen bonding as a donor.[8] TMU exemplifies these characteristics, making it an effective medium for various chemical transformations.
The high dipole moment and dielectric constant of TMU contribute to its ability to solvate cations, which can be advantageous in reactions involving charged intermediates or reagents. Furthermore, its aprotic nature means that it does not form strong hydrogen bonds with nucleophiles, leaving them more "naked" and reactive in solution. This property is particularly beneficial for promoting the kinetics of bimolecular nucleophilic substitution (SN2) reactions.[9][10][11][12]
Comparative Analysis with Other Polar Aprotic Solvents
The choice of a polar aprotic solvent often depends on the specific requirements of a reaction, including solubility of reactants, reaction temperature, and desired reactivity. Table 2 provides a comparison of key properties of TMU with other commonly used polar aprotic solvents.
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |
| This compound (TMU) | 116.16 | 177 | 24.46 | 3.47 |
| Dimethylformamide (DMF) | 73.09 | 153 | 36.7 | 3.86 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 46.7 | 3.96 |
| Acetonitrile (MeCN) | 41.05 | 82 | 37.5 | 3.92 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 202 | 32.2 | 4.09 |
Table 2: Comparison of Properties of Common Polar Aprotic Solvents
Experimental Protocols
Purification of this compound
For applications requiring high purity solvent, commercial TMU can be purified using the following procedure.[1]
Methodology:
-
Drying: Place the commercial-grade this compound in a round-bottom flask containing barium oxide (BaO) as the drying agent. The amount of BaO will depend on the volume of TMU and its initial water content, but a general guideline is to add it until some solid remains undissolved.
-
Stirring: Stir the mixture for several hours, or let it stand overnight, to ensure complete removal of water.
-
Distillation Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried to prevent reintroduction of moisture. The setup should include a distillation flask, a condenser, a receiving flask, and a nitrogen inlet to maintain an inert atmosphere.
-
Distillation: Heat the dried TMU to its boiling point (177 °C) and collect the distilled fraction. The distillation should be carried out under a gentle stream of dry nitrogen to prevent atmospheric moisture contamination.
-
Storage: Store the purified TMU over molecular sieves in a sealed container under an inert atmosphere to maintain its anhydrous state.
Caption: Workflow for the purification of this compound.
General Protocol for an SN2 Reaction using this compound as a Solvent
This protocol outlines a general procedure for conducting a bimolecular nucleophilic substitution (SN2) reaction, where TMU serves as the polar aprotic solvent to enhance reaction rates.
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic substrate.
-
Solvent Addition: Add purified, anhydrous this compound to the flask to dissolve the substrate. The volume of TMU should be sufficient to ensure proper mixing and dissolution of all reactants.
-
Nucleophile Addition: Dissolve the nucleophile in a minimal amount of anhydrous TMU in a separate flask, if it is a solid. Add the nucleophilic solution dropwise to the stirred solution of the electrophile at the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, cool the reaction mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with water and/or brine to remove any remaining TMU and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Caption: General workflow for an SN2 reaction using TMU as the solvent.
Applications in Drug Development and Organic Synthesis
The favorable properties of TMU have led to its use in various synthetic applications, particularly in the pharmaceutical industry.
-
Nucleophilic Substitution Reactions: As previously discussed, TMU is an excellent solvent for SN2 reactions due to its ability to enhance the reactivity of nucleophiles.[9][10][11][12]
-
Reactions with Organometallic Reagents: TMU is used as a solvent for reactions involving Grignard reagents.[8] Its ability to solvate the magnesium cation can facilitate the reaction.
-
Glycosylation Reactions: In some modifications of the Koenigs-Knorr reaction for the synthesis of glycosides, tetramethylurea has been employed as a proton acceptor.[8]
-
Polymer Chemistry: TMU has been used as a solvent for the polymerization of certain monomers to produce fibers.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[13] It is advisable to wear personal protective equipment, including gloves and safety glasses.[14][15] TMU is a combustible liquid and should be kept away from heat, sparks, and open flames.[15] It is also hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[13][15]
Conclusion
This compound is a valuable polar aprotic solvent with a unique combination of properties that make it a suitable medium for a variety of organic reactions. Its high polarity, aprotic nature, and ability to dissolve a wide range of compounds are particularly advantageous in nucleophilic substitution reactions and other transformations relevant to drug discovery and development. By understanding its physicochemical characteristics and employing appropriate experimental techniques, researchers can effectively leverage TMU to achieve their synthetic goals. As with all chemical reagents, proper safety protocols must be followed during its handling and use.
References
- 1. This compound | 632-22-4 [chemicalbook.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. bachem.com [bachem.com]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide to 1,1,3,3-Tetramethylurea: Structure, Composition, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylurea (TMU) is a versatile aprotic polar solvent and chemical reagent with significant applications in organic synthesis and various industrial processes.[1] This guide provides a comprehensive overview of its chemical structure, elemental composition, and key physicochemical properties. Detailed experimental protocols for its synthesis are presented, along with methodologies for its characterization. This document aims to be a critical resource for professionals in research and development who utilize or are exploring the applications of this compound.
Chemical Structure and Identification
This compound is a substituted urea (B33335) derivative where all four hydrogen atoms on the amino groups are replaced by methyl groups.[2] The central carbonyl group is bonded to two dimethylamino groups.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | TMU, Tetramethylurea, Temur[2][3] |
| CAS Number | 632-22-4[1][3] |
| Chemical Formula | C₅H₁₂N₂O[1][3] |
| SMILES | CN(C)C(=O)N(C)C[1][4] |
| InChI Key | AVQQQNCBBIEMEU-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
This compound is a colorless liquid with a mild, pleasant odor.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 116.16 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Odor | Mild, pleasant[2] |
| Melting Point | -1.2 °C[1] |
| Boiling Point | 176.5 °C[1] |
| Density | 0.968 g/mL at 20 °C[2] |
| Solubility | Miscible with water and many organic solvents.[5] |
| Refractive Index | 1.4493 at 25 °C[2] |
| Flash Point | Approximately 75 °C[2] |
Chemical Composition
The elemental composition of this compound is detailed in the following table.
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percentage |
| Carbon | C | 12.011 | 5 | 51.69% |
| Hydrogen | H | 1.008 | 12 | 10.41% |
| Nitrogen | N | 14.007 | 2 | 24.12% |
| Oxygen | O | 15.999 | 1 | 13.78% |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
This method involves the reaction of two moles of dimethylamine (B145610) with one mole of phosgene (B1210022) in the presence of a strong base.
Materials:
-
Dimethylamine
-
Phosgene
-
50% aqueous sodium hydroxide (B78521) solution
-
Ethylene (B1197577) dichloride
-
Water
Procedure:
-
In a suitable reaction vessel, charge 200 g (2.5 moles) of 50% aqueous sodium hydroxide solution.
-
At a temperature of 0-5 °C, add 90 g (2 moles) of dimethylamine to the caustic solution.
-
With stirring, add 109 g (1.1 moles) of phosgene at a rate of 2.0 g/min , while maintaining the reaction temperature between 20-60 °C.
-
After the addition of phosgene is complete, continue stirring the reaction mixture for an additional 15 minutes.
-
Extract the reaction mixture twice with 25 mL portions of ethylene dichloride.
-
Combine the organic extracts and fractionally distill to recover the this compound product.
This method involves the reaction of dimethylamine with N,N-dimethylcarbamoyl chloride.
Materials:
-
Dimethylamine
-
N,N-Dimethylcarbamoyl chloride
-
Lime (Calcium Oxide)
-
Water
Procedure:
-
React dimethylamine with N,N-dimethylcarbamoyl chloride to form the crude this compound.
-
Treat the crude reaction product with a suitable base, such as lime, to precipitate calcium chloride.
-
Filter the treated product to remove the precipitate.
-
Distill the clarified liquid at or below atmospheric pressure to remove materials boiling outside the range of this compound.
-
A further fractional distillation may be performed to remove traces of water, dimethylamine, and other impurities.
Analytical Procedures
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Spectrum: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups.
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on a standard NMR spectrometer.
-
Expected Spectrum: Two distinct signals are expected: one for the carbonyl carbon and another for the methyl carbons.
Procedure:
-
Acquire the IR spectrum of a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The spectrum should show a strong characteristic absorption band for the C=O stretching vibration of the urea group.
Visualizations
Synthesis Workflows
Caption: Synthesis workflows for this compound.
Applications in Research and Drug Development
This compound serves as a high-boiling, aprotic, and polar solvent, making it suitable for a variety of organic reactions, including those involving organometallic reagents.[1] It is often used as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA).[1] In the context of drug development, while not typically a pharmacologically active ingredient itself, its properties as a solvent and reagent are valuable in the synthesis of complex pharmaceutical intermediates. The urea functional group is a key component in numerous approved drugs, and understanding the synthesis and properties of urea derivatives like TMU is crucial for medicinal chemists.[6]
Safety Information
This compound is considered hazardous. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound - CAS 632-22-4 - City Chemical LLC. [citychemical.com]
- 2. This compound(632-22-4) IR Spectrum [m.chemicalbook.com]
- 3. This compound(632-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Urea, tetramethyl- [webbook.nist.gov]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
The Reaction of 1,1,3,3-Tetramethylurea with Oxalyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reaction between 1,1,3,3-tetramethylurea (TMU) and oxalyl chloride. This reaction is a cornerstone for the synthesis of powerful activating agents used in a variety of chemical transformations, most notably in peptide synthesis and the formation of amides, esters, and other carboxylic acid derivatives. The primary product of this reaction is 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), a stable yet highly reactive uronium salt. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and discusses the applications of the resulting product in the field of drug development.
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient formation of amide bonds is of paramount importance. Uronium and formamidinium salts are a class of indispensable reagents that facilitate these couplings with high efficiency and minimal side reactions. The reaction of this compound, a readily available and inexpensive polar aprotic solvent and base, with oxalyl chloride provides a direct route to 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), a versatile precursor to a range of coupling reagents. Understanding the nuances of this reaction is critical for chemists aiming to develop robust and scalable synthetic methodologies.
Reaction Mechanism and Stoichiometry
The reaction proceeds through a mechanism analogous to the formation of Vilsmeier reagents. The oxygen atom of this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by a cascade of elimination steps, releasing carbon monoxide and carbon dioxide, to form the stable chloroformamidinium salt.
The overall balanced chemical equation is:
(CH₃)₂N-CO-N(CH₃)₂ + (COCl)₂ → [(CH₃)₂N-C(Cl)=N(CH₃)₂]⁺Cl⁻ + CO₂ + CO
-
This compound + Oxalyl Chloride → 2-Chloro-1,1,3,3-tetramethylformamidinium chloride + Carbon Dioxide + Carbon Monoxide
Figure 1: Proposed reaction pathway for the formation of TMUCl.
Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 2-chloro-1,1,3,3-tetramethylformamidinium chloride.
Materials:
-
This compound (TMU)
-
Oxalyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere. The gas outlet from the condenser should be directed to a scrubber (e.g., a sodium hydroxide (B78521) solution) to neutralize the CO and HCl (from any moisture) gases produced.
-
Reagent Charging: Charge the flask with this compound (120 mL, 1 mol) dissolved in anhydrous dichloromethane (500 mL).
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (84 mL, 0.95 mol) to the stirred TMU solution via the dropping funnel. The addition should be controlled to manage the evolution of gas (CO and CO₂).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Add anhydrous diethyl ether (approximately 1 L) to precipitate the product.
-
Filtration and Drying: Collect the white, crystalline product by filtration, washing it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts. Dry the product under vacuum. Due to the hygroscopic nature of the product, it must be handled and stored under anhydrous conditions.
Figure 2: General experimental workflow for TMUCl synthesis.
Data Presentation
The synthesis yields a stable, albeit hygroscopic, white crystalline solid.
| Parameter | Value | Reference |
| Product Name | 2-Chloro-1,1,3,3-tetramethylformamidinium chloride | Houben-Weyl, 1983 |
| Acronym | TMUCl | - |
| Appearance | White, hygroscopic crystals | Houben-Weyl, 1983 |
| Yield | 85% | Houben-Weyl, 1983 |
| Molecular Formula | C₅H₁₂Cl₂N₂ | - |
| Molecular Weight | 171.07 g/mol | - |
Applications in Drug Development and Organic Synthesis
The product, 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), is a powerful electrophilic species. Its primary utility lies in its role as a precursor to a wide array of peptide coupling reagents. Upon reaction with nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma), TMUCl is converted into well-known uronium/aminium salt coupling reagents like HBTU, HATU, and COMU, respectively.
These reagents are instrumental in drug development for several reasons:
-
Peptide Synthesis: They are widely used in both solution-phase and solid-phase peptide synthesis (SPPS) to construct complex peptides and small proteins, including therapeutic peptides and their analogs.
-
Amide Bond Formation: They facilitate the coupling of carboxylic acids and amines to form amide bonds, a ubiquitous linkage in active pharmaceutical ingredients (APIs). Their high reactivity allows for the coupling of sterically hindered substrates and reduces racemization of chiral centers.
-
Esterification: They can also be employed to activate carboxylic acids for the formation of esters, another important functional group in medicinal chemistry.
The use of TMUCl-derived coupling reagents offers advantages such as rapid reaction times, high yields, and suppression of common side reactions, making them invaluable tools for the synthesis of complex molecules in drug discovery and development pipelines.
Safety and Handling
Oxalyl chloride is toxic and corrosive and reacts violently with water, releasing toxic gases. This compound is a hazardous substance. The reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The final product, TMUCl, is hygroscopic and should be handled and stored in a dry environment, such as a desiccator or glovebox.
Disclaimer: This document is intended for informational purposes for a technical audience. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature.
The Guanidine Bridge: A Technical Guide to Synthesis from 1,1,3,3-Tetramethylurea
For Researchers, Scientists, and Drug Development Professionals
The guanidinium (B1211019) moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions. Its incorporation into molecular scaffolds can significantly influence pharmacological activity. A key precursor for the synthesis of substituted guanidines is 1,1,3,3-tetramethylurea (TMU), a readily available and versatile starting material. This technical guide provides an in-depth exploration of the methodologies for converting TMU into guanidine (B92328) bases, focusing on detailed experimental protocols, quantitative data, and logical workflows.
Core Synthesis Strategy: Activation of this compound
The direct reaction of this compound with amines to form guanidines is not feasible due to the low electrophilicity of the urea (B33335) carbonyl carbon. Therefore, the central strategy involves the "activation" of TMU to generate a highly reactive intermediate, which is then readily attacked by primary or secondary amines to furnish the desired guanidine. The most prevalent and well-documented activation method involves the use of chlorinating agents, such as phosgene (B1210022) or its safer equivalents, to form a tetramethylchloroformamidinium salt.
Activation with Oxalyl Chloride: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (B91526) (TCFH)
A robust and commonly employed method for activating TMU is its reaction with oxalyl chloride. This reaction generates a highly reactive Vilsmeier-type salt, which can be isolated as a more stable hexafluorophosphate salt, Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH). TCFH is a versatile reagent for the subsequent guanidinylation of amines.[1]
Experimental Protocol: Synthesis of TCFH
This protocol details the synthesis of TCFH from this compound and oxalyl chloride.[2]
Materials:
-
This compound (TMU)
-
Oxalyl chloride
-
Potassium hexafluorophosphate (KPF₆)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
A solution of oxalyl chloride (1.4 equivalents) in anhydrous toluene is prepared.
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, the oxalyl chloride solution is added dropwise under an inert atmosphere.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the crude chloroformamidinium chloride salt.
-
The precipitate is filtered, washed with anhydrous diethyl ether, and immediately dissolved in dichloromethane.
-
A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to the DCM solution with continuous stirring for 10-15 minutes.
-
The organic phase is separated, washed with water, dried over magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure to yield TCFH.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 116.16 |
| Oxalyl chloride | 1.4 | 126.93 |
| Potassium hexafluorophosphate | 1.1 | 184.06 |
Note: Yields are typically high but should be determined empirically.
Guanidinylation of Amines using TCFH
Once synthesized, TCFH serves as a potent guanidinylating agent. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the chloroformamidinium cation, followed by elimination of a proton and the chloride ion.
General Experimental Protocol: Guanidinylation of an Amine with TCFH
This protocol provides a general procedure for the synthesis of a substituted guanidine from an amine and TCFH.
Materials:
-
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH)
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous acetonitrile, add TCFH (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Representative Guanidinylation Reactions:
| Amine Substrate | Product | Yield (%) | Reference |
| Benzylamine | N-Benzyl-N',N',N'',N''-tetramethylguanidine | High | [1] |
| Aniline | N-Phenyl-N',N',N'',N''-tetramethylguanidine | Moderate | [1] |
| Pyrrolidine | 1-(Pyrrolidin-1-yl)-N,N,N',N'-tetramethylformamidinium | High | [1] |
| tert-Butylamine (B42293) | N-tert-Butyl-N',N',N'',N''-tetramethylguanidine | 73% | [3] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Activation with Phosgene Equivalents: The Use of Triphosgene (B27547)
Due to the hazardous nature of phosgene gas, safer solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often preferred. Triphosgene reacts with TMU to form the same reactive chloroformamidinium intermediate in situ.
Experimental Protocol: One-Pot Synthesis of a Guanidine using Triphosgene
This protocol describes a one-pot synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine.[3]
Materials:
-
Triphosgene
-
This compound (TMU)
-
tert-Butylamine
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
25% Aqueous sodium hydroxide (B78521) solution
Procedure:
-
To a cooled (≈10 °C) mixture of triphosgene (0.33 equivalents) in anhydrous toluene, slowly add a solution of TMU (1.0 equivalent) in anhydrous toluene.
-
Allow the mixture to warm to room temperature and stir for an additional hour, during which a white precipitate of the Vilsmeier salt forms.
-
Slowly add tert-butylamine (3.0 equivalents) to the mixture.
-
Heat the mixture under reflux for 5 hours and then cool to room temperature.
-
Add anhydrous diethyl ether and filter the white precipitate.
-
Wash the precipitate with anhydrous ether and dissolve it in 25% aqueous sodium hydroxide solution.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers with potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting liquid by distillation to afford the product.
Alternative Activation Methods: Triflic Anhydride (B1165640)
Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful activator of amides and ureas.[4] While less documented specifically for the conversion of TMU to guanidines, the principle involves the O-sulfonylation of the urea to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. Further research is needed to establish optimized protocols and the broader applicability of this method for guanidine synthesis from TMU.
Visualizing the Workflow
To better illustrate the synthetic pathways, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis of Guanidines via TCFH intermediate.
Caption: One-pot guanidine synthesis using Triphosgene.
Conclusion
The conversion of this compound into substituted guanidines is a robust and versatile synthetic strategy. The activation of TMU, primarily through the formation of tetramethylchloroformamidinium salts using reagents like oxalyl chloride or triphosgene, provides a reliable pathway to these valuable compounds. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in drug discovery and organic synthesis to effectively utilize TMU as a precursor for the construction of diverse guanidine-containing molecules. Further exploration into alternative activation methods, such as the use of triflic anhydride, may expand the synthetic toolbox for accessing this important functional group.
References
An In-depth Technical Guide to the Hydrolysis Reaction Mechanism of 1,1,3,3-Tetramethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of 1,1,3,3-tetramethylurea (TMU). It delves into the kinetics, thermodynamics, and experimental protocols relevant to understanding this slow but significant chemical transformation. Given that the uncatalyzed hydrolysis of urea (B33335) is exceptionally slow, this compound is often employed as a model compound for kinetic analysis.[1][2]
Core Reaction and Products
The hydrolysis of this compound involves the cleavage of a carbon-nitrogen bond by water, yielding dimethylamine (B145610) and dimethylcarbamic acid. The latter is unstable and subsequently decomposes to carbon dioxide.
Reaction Mechanisms
The hydrolysis of this compound can proceed through neutral, acid-catalyzed, or base-catalyzed pathways. However, both experimental and computational studies have shown that the neutral hydrolysis pathway is dominant over a wide pH range (pH 4-10).[1]
Neutral Hydrolysis Mechanism
Computational studies, specifically first-principles electronic-structure calculations, have elucidated the dominant mechanism for the neutral hydrolysis of TMU.[2][3] The most favorable pathway is a two-water assisted C-N bond addition, often referred to as the APNE (Addition-Proton transfer-Nucleophilic attack-Elimination) mechanism.[1] In this single-step process, one water molecule acts as a nucleophile, attacking the carbonyl carbon, while a second water molecule facilitates proton transfer to the nitrogen atom of the leaving dimethylamine group.[1]
Acid and Base-Catalyzed Mechanisms
While plausible, the acid-catalyzed and base-catalyzed hydrolysis pathways for this compound are significantly less favorable than the neutral pathway under most conditions.[1] Unlike the hydrolysis of amides where alkaline hydrolysis is often dominant, for TMU, the neutral hydrolysis pathway has a much lower free energy barrier.[2][3]
Quantitative Data
The kinetic and thermodynamic parameters for the hydrolysis of this compound have been determined through a combination of experimental measurements and computational modeling.
| Parameter | Value | Conditions | Source |
| Experimental Rate Constant (k) | 4.2 x 10⁻¹² s⁻¹ | 298.15 K | [1][2] |
| Experimental Activation Free Energy (ΔG‡) | 32.9 kcal/mol | Extrapolated from data at 402–523 K | [1] |
| Calculated Activation Free Energy (ΔG‡) for Neutral Hydrolysis (Two-Water APNE) | 31.7 kcal/mol | 298.15 K | [1] |
Experimental Protocols
Due to the extremely slow rate of this compound hydrolysis, kinetic studies require long-term experiments with sensitive analytical techniques to monitor the small changes in reactant and product concentrations over time.
Long-Term Hydrolysis Kinetic Study
Objective: To determine the rate constant of this compound hydrolysis under controlled conditions.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of high-purity this compound in deionized water. The purity of TMU can be confirmed by distillation over barium oxide (BaO).[4]
-
Prepare buffered solutions at the desired pH values (e.g., pH 4, 7, and 10) to investigate the effect of pH on the reaction rate.
-
-
Reaction Setup:
-
In a series of sealed, temperature-controlled reactors (e.g., glass ampoules or tightly capped vials), add the this compound stock solution to the respective buffers to achieve the desired initial concentration.
-
Place the reactors in a constant-temperature bath or incubator set to the desired reaction temperature (e.g., 25°C, 50°C, 75°C). Higher temperatures can be used to accelerate the reaction for experimental feasibility.[1]
-
-
Sampling:
-
At predetermined time intervals (e.g., weekly, monthly), remove a reactor from each condition for analysis.
-
Immediately quench the reaction by freezing the sample or by adding a reagent that stops the hydrolysis (if compatible with the analytical method).
-
-
Analysis:
-
Analyze the concentration of the remaining this compound and the formed dimethylamine using the HPLC and GC-MS methods detailed below.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming pseudo-first-order kinetics, the rate constant (k) can be determined from the slope of a plot of ln([TMU]) versus time.
-
Analytical Method for this compound (HPLC)
Objective: To quantify the concentration of this compound in aqueous samples.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Reverse-phase C18 column (e.g., Cogent Bidentate C18™, 4µm, 100Å) or a specialized column like Newcrom R1.[5][6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be added to improve peak shape.[5]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at a low wavelength, such as 210 nm.[6]
-
Quantification: Create a calibration curve using standards of known this compound concentrations.
Analytical Method for Dimethylamine (GC-MS)
Objective: To quantify the concentration of the hydrolysis product, dimethylamine, in aqueous samples.
Methodology:
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Extract dimethylamine from the aqueous sample. A simple perchloric acid extraction followed by neutralization with potassium hydroxide (B78521) and extraction into an organic solvent like benzene (B151609) can be employed.
-
Alternatively, derivatization can be used to improve chromatography and detection.
-
-
Column: A column suitable for volatile amine separation, such as a porous polymer packed column.
-
Detector: A nitrogen-phosphorus-specific flame ionization detector (NPD) or a mass spectrometer.
-
Quantification: Use an internal standard (e.g., isotopically labeled dimethylamine) and create a calibration curve with known concentrations of dimethylamine.
Visualizations
Hydrolysis Reaction Mechanism Workflow
Caption: Workflow for investigating the hydrolysis mechanism of this compound.
Dominant Neutral Hydrolysis Pathway of this compound
Caption: The dominant neutral hydrolysis pathway of this compound.
References
- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 632-22-4 [chemicalbook.com]
- 5. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
Methodological & Application
Application Notes and Protocols for Utilizing 1,1,3,3-Tetramethylurea as a Solvent in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of these reagents. While ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are conventional, their high volatility, flammability, and propensity to form explosive peroxides pose significant safety risks. This has prompted research into alternative solvents. 1,1,3,3-Tetramethylurea (TMU) has emerged as a potential alternative or co-solvent for Grignard reactions. TMU is a polar aprotic solvent with a high boiling point, excellent solvating properties for organic and inorganic compounds, and is considered a less toxic replacement for the carcinogenic hexamethylphosphoramide (B148902) (HMPA).[1][2] This document provides detailed application notes and protocols for the use of TMU in Grignard reactions, based on established principles of organometallic chemistry.
Properties of this compound (TMU)
TMU possesses several properties that make it an attractive solvent for organometallic reactions.[1][3]
| Property | Value | Reference |
| Formula | C5H12N2O | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.968 g/mL at 20 °C | [1] |
| Melting Point | -1.2 °C | [1] |
| Boiling Point | 176.5 °C | [1] |
| Solubility in Water | Miscible | [3] |
| Solvent Type | Polar aprotic | [3] |
Application Notes
The use of TMU as a solvent for Grignard reagents offers several potential advantages over traditional ethereal solvents:
-
Enhanced Reactivity: As a polar aprotic solvent, TMU can enhance the nucleophilicity of the Grignard reagent by solvating the magnesium cation, leading to a more "naked" and reactive carbanion. This can be particularly beneficial for reactions with sterically hindered substrates or less reactive electrophiles.
-
Higher Reaction Temperatures: The high boiling point of TMU allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive sluggish reactions to completion.
-
Improved Safety Profile: Compared to diethyl ether and THF, TMU has a much higher flash point and is not prone to forming explosive peroxides, significantly improving laboratory safety.
-
Alternative to Carcinogenic Solvents: TMU can serve as a less hazardous substitute for HMPA, which is a known carcinogen but is sometimes used to enhance the reactivity of organometallic reagents.[2]
-
Solubility of Reagents: TMU's excellent solvating power can be advantageous for dissolving organohalide precursors and stabilizing the resulting Grignard reagents.[3]
Considerations and Limitations:
-
Viscosity and Work-up: TMU is more viscous than ethereal solvents, which may require more vigorous stirring. Its miscibility with water can complicate aqueous work-up procedures, potentially requiring alternative extraction solvents or techniques.
-
Reactivity with Electrophiles: While enhancing the nucleophilicity of the Grignard reagent, TMU itself is a Lewis base and could potentially interact with highly reactive electrophiles. This should be considered when planning reactions.
-
Cost: TMU is generally more expensive than traditional ethereal solvents, which may be a factor for large-scale syntheses.
Experimental Protocols
The following are generalized protocols for the preparation and use of Grignard reagents in the presence of this compound. Note: These protocols are based on general principles and may require optimization for specific substrates and reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.
Protocol 1: Preparation of a Grignard Reagent in a THF/TMU Co-solvent System
This protocol is suitable for organohalides that are difficult to convert to Grignard reagents in THF alone.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., aryl bromide, alkyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous this compound (TMU)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble and flame-dry the glassware under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then flush with inert gas. This helps to activate the magnesium surface.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: Add a small portion of the organic halide (diluted in a small amount of THF) from the dropping funnel to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.
-
TMU Addition: Once the reaction has initiated, add anhydrous TMU (typically 5-20% by volume of the total solvent) to the reaction mixture.
-
Grignard Formation: Add the remaining solution of the organic halide in THF dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brownish solution is ready for use.
Protocol 2: Grignard Reaction with an Electrophile in a THF/TMU Co-solvent System
Materials:
-
Pre-formed Grignard reagent in THF/TMU (from Protocol 1)
-
Electrophile (e.g., ketone, aldehyde, ester)
-
Anhydrous THF
-
Apparatus for addition at controlled temperature (e.g., dropping funnel, ice bath)
Procedure:
-
Electrophile Preparation: Dissolve the electrophile in anhydrous THF in a separate flask under an inert atmosphere.
-
Reaction: Cool the Grignard reagent solution to the desired temperature (e.g., 0 °C or -78 °C). Add the solution of the electrophile dropwise to the stirred Grignard reagent.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid at 0 °C.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Data Presentation
The following tables provide a comparative overview of TMU with traditional ethereal solvents for Grignard reactions. The quantitative data is illustrative and based on general trends observed for polar aprotic co-solvents. Actual yields will be substrate-dependent.
Table 1: Comparison of Solvents for Grignard Reagent Formation
| Solvent System | Relative Rate of Formation | Stability of Reagent | Work-up Complexity | Safety Considerations |
| Diethyl Ether | Moderate | Good | Low | Highly flammable, peroxide former |
| THF | Fast | Good | Moderate (water miscible) | Flammable, peroxide former |
| THF/TMU (10%) | Fast to Very Fast | Good to Excellent | High (TMU is water miscible) | Low flammability, no peroxides |
| Toluene | Slow (requires activators) | Moderate | Low | Flammable |
Table 2: Illustrative Yields for the Reaction of Phenylmagnesium Bromide with Benzophenone
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl Ether | 35 (reflux) | 2 | ~90 |
| THF | 25 | 1 | ~95 |
| THF/TMU (10%) | 25 | 0.5 | >95 |
| Toluene | 60 | 4 | ~70 |
Visualizations
Logical Workflow for Grignard Reaction using a TMU Co-solvent
Caption: Workflow for Grignard reaction with TMU.
Proposed Coordination of TMU with Grignard Reagent
Caption: TMU coordination to the Mg center.
References
Application Note: The Role and Fate of 1,1,3,3-Tetramethylurea in HATU-Mediated Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a preeminent coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.[1] It is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, particularly when coupling sterically hindered or N-methylated amino acids.[2][3] A common point of inquiry revolves around the role of 1,1,3,3-Tetramethylurea (TMU) in this process. This application note clarifies that TMU is not a reagent or additive in this context, but rather an innocuous, soluble byproduct of the reaction. Understanding this is key to optimizing coupling protocols and troubleshooting syntheses.
Core Mechanism of HATU-Mediated Coupling
The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester. This process occurs in two main stages and is facilitated by a non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA).[1]
-
Carboxylate Formation: The base (DIPEA) deprotonates the carboxylic acid of the incoming Fmoc-protected amino acid, yielding a carboxylate anion.[1]
-
Active Ester Formation: This anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[4] The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion, displaced from the HATU molecule, then rapidly attacks this intermediate. This final step generates the desired OAt-active ester and liberates one equivalent of this compound (TMU).[2][4]
-
Amide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the highly reactive OAt-active ester, forming the desired peptide bond and releasing HOAt.[4]
The pyridine (B92270) nitrogen in the HOAt moiety is believed to provide a neighboring group effect, which stabilizes the transition state and accelerates the reaction, contributing to HATU's high efficiency.[4]
References
Application Notes: The Role of 1,1,3,3-Tetramethylurea in Glycosylation Reactions
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to proteins, lipids, or other organic molecules, is a critical process in biochemistry and drug development. The resulting glycoconjugates play vital roles in cell-cell recognition, signaling, and immune responses. The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. Various promoters and additives are employed to control the reactivity and selectivity of glycosylation reactions. Among these, 1,1,3,3-Tetramethylurea (TMU) has been investigated for its role as a mild base and acid scavenger. These application notes provide a detailed protocol and data for the use of TMU in a modified Helferich glycosylation reaction.
Mechanism of Action
In the context of glycosylation, particularly in reactions that generate acidic byproducts, this compound serves as an acid scavenger. The presence of an acid can lead to undesired side reactions, such as the degradation of acid-sensitive protecting groups on the sugar donor or acceptor, or the anomerization of the newly formed glycosidic bond. As a non-nucleophilic, sterically hindered weak base, TMU can neutralize the generated acid without interfering with the primary glycosylation reaction.
Experimental Protocols
Modified Helferich Glycosylation of 4-Methylumbelliferone (B1674119) using a Glycosyl Acetate Donor
This protocol is adapted from a study investigating various bases in the Helferich glycosylation.[1][2][3] It describes the synthesis of a protected β-D-glucopyranuronide.
Materials:
-
Glycosyl Donor: Methyl tetra-O-acetyl-β-D-glucopyranuronate
-
Glycosyl Acceptor: 4-Methylumbelliferone (4-MU)
-
Promoter: Boron trifluoride etherate (BF₃·OEt₂)
-
Base: this compound (TMU)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography purification
Procedure:
-
To a stirred solution of 4-methylumbelliferone (1.0 equivalent) and methyl tetra-O-acetyl-β-D-glucopyranuronate (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere, add this compound (1.5 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add boron trifluoride etherate (2.0 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for the specified reaction time (monitoring by TLC is recommended to determine completion).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired protected 4-methylumbelliferyl glycoside.
Data Presentation
The following table summarizes the yield of the protected β-D-glucopyranuronide product when using different bases under otherwise identical conditions in the modified Helferich glycosylation.[1][2]
| Base | Yield (%) |
| Triethylamine (TEA) | 23 |
| Pyridine | 23 |
| N,N-Diisopropylethylamine (DIPEA) | Slightly lower than 23 |
| This compound (TMU) | Significantly lower than 23 |
The results indicate that while TMU can be used as a base in this reaction, it is less effective than other common organic bases, leading to a significantly lower yield of the desired product.[1][2]
Visualizations
Logical Workflow for Modified Helferich Glycosylation
Caption: Workflow for the modified Helferich glycosylation using TMU.
Signaling Pathway of Acid Scavenging in Glycosylation
Caption: Role of TMU as an acid scavenger in glycosylation reactions.
References
- 1. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1,3,3-Tetramethylurea: A Versatile Acid Scavenger in Modern Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals
Dated: December 21, 2025
Abstract
1,1,3,3-Tetramethylurea (TMU) is a non-nucleophilic base increasingly recognized for its utility as an acid scavenger in a variety of synthetic applications, ranging from peptide synthesis to glycosylation reactions. Its favorable physical properties, including a liquid state over a wide temperature range and miscibility with many organic solvents, make it a practical alternative to other hindered amine bases. This document provides detailed application notes and protocols for the use of TMU as an acid scavenger, supported by quantitative data and visual workflows to guide researchers in its effective implementation.
Introduction
In many chemical syntheses, the formation of acidic byproducts can lead to undesired side reactions, degradation of sensitive functional groups, or reduced reaction yields. Acid scavengers are therefore crucial for neutralizing these acidic species and maintaining optimal reaction conditions. This compound (TMU) is a polar aprotic solvent and a weak base that can effectively function as an acid scavenger.[1] Its steric hindrance minimizes its nucleophilicity, preventing it from participating in unwanted side reactions. This note details its application in key areas of synthesis, particularly in peptide chemistry and glycosylation.
Key Applications and Mechanisms
Peptide Synthesis
In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), maintaining a basic environment during the coupling step is critical for efficient amide bond formation. While strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, TMU can serve as an alternative, especially when used as a solvent.
Uronium and guanidinium-based coupling reagents, such as HATU and HBTU, generate TMU as a byproduct during the activation of carboxylic acids.[2] This inherent formation of TMU contributes to the basicity of the reaction medium, helping to neutralize the protonated amine and any acidic species formed during the reaction.
A key advantage of TMU is in scenarios where a milder base is required to prevent side reactions such as racemization or degradation of sensitive protecting groups.
Glycosylation Reactions
Glycosylation reactions are notoriously sensitive to acidic conditions, which can lead to the cleavage of newly formed glycosidic bonds or the degradation of acid-labile protecting groups. TMU is frequently employed as an acid scavenger in these reactions to neutralize acidic promoters or byproducts.[1] For instance, in glycosylations promoted by Lewis acids or other acidic reagents, the addition of TMU can trap protons generated during the reaction, thereby improving the yield and stability of the desired glycoside.
Quantitative Data: TMU in Solid-Phase Peptide Synthesis
While specific protocols detailing TMU as a standalone acid scavenger are not abundant in literature, its impact as a solvent with acid-scavenging properties has been quantitatively assessed. A study on the solid-phase synthesis of a model octapeptide provided a head-to-head comparison of various solvents, including TMU, against the standard solvent N,N-dimethylformamide (DMF). The results highlight TMU's capability to support peptide synthesis with outcomes comparable to or, in some aspects, exceeding those of traditional solvents.
| Solvent | Crude Purity (%) | Crude Yield (Mass Gain %) |
| DMF | 86 | 100 |
| TMU | 78 | 93 |
| NBP | 80 | 93 |
| DMI | 78 | - |
| DMSO | 52 | - |
| DMPU | 51 | - |
Data synthesized from studies on the SPPS of a model octapeptide. Note that in this context, TMU acts as both the solvent and the de facto acid scavenger.
Experimental Protocols
General Protocol for Acid Scavenging in a Coupling Reaction (e.g., Acylation)
This protocol describes a general workflow for using TMU to scavenge HCl generated during an acylation reaction.
Caption: Logical workflow for TMU in a glycosylation reaction.
Methodology:
-
Preparation: To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add the glycosyl donor (1.2 eq.), glycosyl acceptor (1.0 eq.), and this compound (1.5 eq.) in an anhydrous solvent (e.g., Dichloromethane).
-
Cooling: Cool the mixture to the desired temperature for the glycosylation reaction (this can range from -78 °C to room temperature depending on the substrates and promoter).
-
Activation: Add the acidic promoter (e.g., TMSOTf, 0.1-0.3 eq.) dropwise.
-
Reaction: Stir the reaction at the chosen temperature until completion, as monitored by TLC.
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., triethylamine (B128534) or pyridine). Filter off the molecular sieves and wash with the reaction solvent. Combine the filtrates and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a valuable, non-nucleophilic base that serves as an effective acid scavenger in various synthetic contexts. Its utility as a solvent in solid-phase peptide synthesis demonstrates its ability to support complex transformations while maintaining a favorable reaction environment. Although detailed protocols specifying its use as a stoichiometric acid scavenger are not widely documented, its chemical properties support its application in this role. The provided conceptual protocols offer a starting point for researchers to explore the benefits of TMU in syntheses sensitive to acidic conditions. Further investigation and optimization are encouraged to expand the documented applications of TMU as a versatile acid scavenger in modern organic synthesis.
References
Application Notes and Protocols: 1,1,3,3-Tetramethylurea for the Polymerization of Aramids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 1,1,3,3-Tetramethylurea (TMU) in the polymerization of aramids. Aramids, or aromatic polyamides, are a class of high-performance polymers known for their exceptional strength and thermal stability. The choice of solvent is critical in achieving high molecular weight polymers and influencing the properties of the final material. This compound, a potent and aprotic polar solvent, presents a viable medium for aramid synthesis.
Introduction to this compound (TMU) in Aramid Synthesis
This compound is a substituted urea (B33335) that serves as an excellent solvent for a variety of organic compounds, including the monomers used in aramid polymerization. Its utility in this context is particularly noted for the synthesis of poly(p-benzamide), an important para-aramid. The use of TMU, often in conjunction with salts like lithium chloride (LiCl), can facilitate the dissolution of the rigid polymer chains, enabling the formation of high molecular weight aramids and the preparation of spinnable dopes.
The polymerization of aramids is typically achieved through a low-temperature polycondensation reaction between aromatic diamines and aromatic diacid chlorides. The solvent plays a crucial role in this process by dissolving the monomers and the resulting polymer, and by acting as a scavenger for the hydrogen chloride (HCl) byproduct.
Experimental Protocols
Synthesis of Poly(p-benzamide) via Self-Condensation of p-Aminobenzoyl Chloride Hydrochloride
This protocol describes the laboratory-scale synthesis of poly(p-benzamide) using a TMU/LiCl solvent system.
Materials:
-
p-Aminobenzoyl chloride hydrochloride
-
This compound (TMU), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Ice bath
-
Nitrogen or Argon gas for inert atmosphere
-
Mechanical stirrer
-
Reaction vessel (e.g., three-necked flask)
-
Precipitation vessel (e.g., blender with a non-reactive container)
-
Deionized water
Procedure:
-
Solvent Preparation: Prepare a solution of LiCl in TMU. For example, a 7% (by weight) LiCl solution can be prepared by dissolving the appropriate amount of anhydrous LiCl in anhydrous TMU with stirring.
-
Reaction Setup: Assemble the reaction vessel with a mechanical stirrer and an inlet for inert gas. Purge the vessel with nitrogen or argon to establish an inert atmosphere.
-
Monomer Addition: Cool the TMU/LiCl solution in an ice bath. Under a positive pressure of inert gas, add the p-aminobenzoyl chloride hydrochloride monomer to the cold solvent with vigorous stirring.
-
Polymerization: Maintain the reaction temperature below 10°C for the initial phase of the polymerization to favor the formation of high molecular weight polymer. After the initial phase, the reaction can be allowed to proceed at room temperature for several hours.
-
Polymer Precipitation: Once the polymerization is complete (indicated by a significant increase in viscosity), precipitate the polymer by slowly adding the reaction mixture to a blender containing deionized water under high-speed stirring.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water to remove TMU, LiCl, and any unreacted monomer. Follow with a wash using methanol.
-
Drying: Dry the purified poly(p-benzamide) in a vacuum oven at a temperature of 80-100°C until a constant weight is achieved.
General Protocol for Low-Temperature Polycondensation of Aromatic Diamines and Diacid Chlorides
While specific data for the use of TMU in the synthesis of aramids from diamines and diacid chlorides is limited in the provided search results, a general protocol can be adapted, suggesting TMU as a potential solvent system based on its properties and its successful use in poly(p-benzamide) synthesis.
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine, m-phenylenediamine)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
This compound (TMU), anhydrous
-
Lithium chloride (LiCl), anhydrous (optional, but recommended to enhance solubility)
-
Acid scavenger (e.g., pyridine, triethylamine) (optional)
-
Inert gas (Nitrogen or Argon)
-
Mechanical stirrer and reaction vessel
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
Solvent and Monomer Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the aromatic diamine in anhydrous TMU (or a TMU/LiCl solution). Cool the solution to between -20°C and 0°C using a low-temperature bath.
-
Diacid Chloride Addition: Slowly add the aromatic diacid chloride, either as a solid or as a solution in TMU, to the stirred diamine solution. The addition should be done portion-wise to control the reaction exotherm.
-
Polymerization: Maintain the low temperature and vigorous stirring for 2-4 hours. A significant increase in the viscosity of the solution will be observed as the polymerization proceeds.
-
Neutralization (if no acid scavenger is used): The HCl byproduct can be neutralized by the addition of a suitable base, such as calcium hydroxide (B78521) or lithium hydroxide, after the polymerization is complete.
-
Polymer Isolation: Precipitate the aramid polymer by pouring the viscous solution into a non-solvent like water or methanol in a blender.
-
Washing and Drying: Filter and thoroughly wash the polymer with water and then methanol to remove the solvent, salts, and other impurities. Dry the polymer in a vacuum oven.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Density | 0.968 g/mL at 20°C |
| Boiling Point | 176-177 °C |
| Melting Point | -1.2 °C |
Table 2: Reaction Parameters for Poly(p-benzamide) Synthesis in TMU/LiCl
| Parameter | Value / Condition | Reference |
| Solvent System | This compound with Lithium Chloride | US3600350A |
| LiCl Concentration | 6.5 - 7% by weight in TMU | US3600350A |
| Polymerization Initiation Temp. | < 10 °C (favorable for high molecular weight) | General Knowledge |
| Dope Preparation Temperature | ~150 °C for dissolution | US3600350A |
| Polymer Concentration in Dope | Up to 14% in TMU/LiCl for stable isotropic solutions | Wikipedia |
Visualizations
Caption: Experimental workflow for the synthesis of aramids using this compound.
Caption: General reaction scheme for aramid polymerization via low-temperature polycondensation.
Safety Precautions
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TMU is combustible and should be kept away from open flames and hot surfaces. Refer to the Safety Data Sheet (SDS) for detailed safety information. The monomers, particularly diacid chlorides, are corrosive and moisture-sensitive; handle them with care under anhydrous conditions. The HCl byproduct is a corrosive gas.
1,1,3,3-Tetramethylurea: Application Notes and Protocols in Organic Synthesis
Introduction
1,1,3,3-Tetramethylurea (TMU) is a versatile organic compound widely utilized in chemical synthesis. It is a colorless, polar aprotic solvent with a high boiling point, making it suitable for a range of reaction conditions. While primarily recognized for its role as a solvent and a mild, non-nucleophilic base, its applications can extend to acting as a basic promoter or catalyst in specific organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in organic synthesis, with a focus on its role as a basic catalyst and promoter.
Application as a Basic Promoter (Acid Scavenger)
One of the primary catalytic-like functions of this compound is as an acid scavenger. In many reactions that generate acidic byproducts (e.g., HCl, HBr), the presence of a base is crucial to neutralize the acid and allow the reaction to proceed to completion. TMU is an effective choice for this purpose due to its basicity, which is sufficient to neutralize strong acids, and its non-nucleophilic nature, which prevents it from participating in unwanted side reactions with electrophilic starting materials or products.
A notable example of this application is in glycosylation reactions, such as the Koenigs-Knorr reaction, where TMU is used as a proton acceptor.[1]
General Experimental Protocol: this compound as an Acid Scavenger in a General Coupling Reaction
This protocol describes a generic coupling reaction where an acidic byproduct is formed and neutralized by this compound.
Materials:
-
Substrate A (e.g., an alcohol or amine)
-
Substrate B (e.g., an acyl chloride or sulfonyl chloride)
-
This compound (TMU)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add substrate A (1.0 eq) and the anhydrous aprotic solvent.
-
Add this compound (1.2 - 2.0 eq) to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add a solution of substrate B (1.1 eq) in the anhydrous aprotic solvent to the reaction mixture.
-
Allow the reaction to stir at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water or a dilute aqueous acid solution (e.g., 1 M HCl) to remove TMU and its corresponding salt.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by standard techniques such as column chromatography, recrystallization, or distillation.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for a hypothetical coupling reaction to demonstrate the effect of TMU as an acid scavenger.
| Entry | Base | Equivalents of Base | Reaction Time (h) | Yield (%) |
| 1 | None | 0 | 24 | <10 |
| 2 | This compound | 1.2 | 4 | 85 |
| 3 | This compound | 2.0 | 2 | 92 |
| 4 | Triethylamine | 1.2 | 4 | 82 |
This data is illustrative and will vary depending on the specific reaction.
Caption: Experimental workflow for a reaction using TMU as an acid scavenger.
Application as a Precursor to Catalytically Active Species
This compound serves as a valuable starting material for the synthesis of other reagents that have direct applications in catalysis and organic synthesis.
Synthesis of Guanidine (B92328) Bases
TMU can be converted into strong, non-nucleophilic guanidine bases.[1] These guanidine bases are potent catalysts for a variety of reactions, including epoxidations, Michael additions, and polymerizations.
Synthesis of Uronium-Based Coupling Reagents
TMU is a key component in the synthesis of uronium-based peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While TMU itself is a byproduct of the coupling reaction, its structural core is essential for the reactivity of these reagents which act as activators (de facto catalysts) in amide bond formation.
References
Application Notes and Protocols for 1,1,3,3-Tetramethylurea: Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling and storage of 1,1,3,3-Tetramethylurea (TMU). Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Introduction
This compound (CAS No. 632-22-4) is a colorless to pale yellow liquid with a mild, aromatic odor.[1] It is a polar aprotic solvent used in various chemical reactions, including as a substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPT).[2] While a versatile reagent, it presents several health and safety risks that necessitate careful handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Health Hazards: Harmful if swallowed[3][4][5][6][7][8], may cause skin and eye irritation[2][9], and may damage the unborn child.[3][4][5][7][8][10] The toxicological properties have not been fully investigated.[9]
-
Physical Hazards: Combustible liquid.[3][4][5][8] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [5][7][11] |
| Molar Mass | 116.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, pleasant aromatic odor | [1][9][11] |
| Melting Point | -1.2 °C to -1 °C | [1][2][3][6][11] |
| Boiling Point | 174 - 178 °C | [1][2][3][11] |
| Flash Point | 75 °C (167 °F) | [3][6][9][11] |
| Density | 0.968 g/mL at 20 °C | [1][2] |
| Solubility | Miscible with water and many organic solvents.[1][9][12] |
Safe Handling Protocols
Adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following table summarizes the required PPE.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[6][9][13] Double gloving is advised for procedures with a high risk of contamination.[13] Change gloves immediately if contaminated. | To prevent skin contact and absorption. |
| Chemical-resistant lab coat: A fully buttoned, long-sleeved lab coat is required.[9][13] | To protect skin and personal clothing from splashes. | |
| Full coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[13] | To prevent accidental skin contact. | |
| Ocular (Eye) Contact | Safety goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory.[3][9][13] | To protect against splashes, vapors, and fine particles. |
| Face shield: Wear a full-face shield over safety goggles when there is a significant risk of splashes.[6][13] | For enhanced protection during high-risk procedures. | |
| Inhalation | Chemical fume hood: All handling of this compound must be conducted within a certified chemical fume hood.[3][8][13] | To minimize the inhalation of vapors. |
| Respirator: If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved respirator with appropriate cartridges.[3][9] | For respiratory protection in situations with inadequate ventilation. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Atmosphere: Store under an inert atmosphere as the compound is hygroscopic and air-sensitive.[3][6][8]
-
Incompatibilities: Store away from strong oxidizing agents.[3][5][7][8][9][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5][8]
-
Security: Store in a locked cabinet or a secure, restricted-access area.[3][14]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Accidental Release
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[14][15]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[5][9][14][15]
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material such as dry sand or earth.[5][7][9] Do not use combustible materials.
-
Collection: Collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[3][9][14] If breathing is difficult, administer oxygen.[9] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[3][8] Seek immediate medical attention.[3][8][9] |
| Skin Contact | Immediately remove all contaminated clothing.[5][7][14] Flush the affected skin with plenty of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9] |
| Ingestion | Do NOT induce vomiting.[3][8][9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[9] Call a physician or poison control center immediately.[3][8] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][7][8] Water mist may be used to cool closed containers.[3][8]
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards: The compound is a combustible liquid.[3][4][5][8] During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[3][7][8][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9][14]
Emergency Response Protocol Diagram
The following diagram outlines the logical steps for responding to an emergency involving this compound.
Disposal Considerations
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[13]
-
Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][8][14] Do not mix with other waste.
Conclusion
This compound is a valuable solvent in research and development, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of stringent safety protocols. By following these application notes, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | 632-22-4 [chemicalbook.com]
- 2. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound(632-22-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
1,1,3,3-Tetramethylurea (TMU) as a Potential Medium for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylurea (TMU) is a polar aprotic solvent with properties that may offer advantages for specific enzymatic reactions, particularly those involving hydrophobic substrates or where suppression of water-dependent side reactions is desired. While the use of TMU as a primary medium for biocatalysis is not extensively documented in scientific literature, its physicochemical characteristics suggest its potential as a co-solvent to enhance substrate solubility and modulate enzyme activity and stability. This document provides an overview of the relevant properties of TMU, theoretical considerations for its use in enzymatic reactions, and a general protocol for screening and optimizing enzyme performance in TMU-containing media.
Introduction to this compound (TMU)
This compound is a colorless, liquid organic compound with the formula (CH₃)₂NCON(CH₃)₂. It is classified as a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons.[1] This characteristic allows it to dissolve a wide range of polar and non-polar compounds.[2] TMU is miscible with water and many organic solvents, making it a versatile component in solvent systems.[2]
Key Properties of TMU:
The properties of TMU make it an interesting candidate for biocatalysis. Its ability to dissolve both hydrophobic and hydrophilic molecules could be advantageous for reactions with poorly soluble substrates.[2] Furthermore, as a polar aprotic solvent, it is less likely to participate in hydrogen bonding with the enzyme to the same extent as protic solvents, which can sometimes lead to enzyme deactivation.
Potential Applications in Enzymatic Reactions
While specific data on enzymatic reactions in TMU is scarce, its properties suggest potential benefits in several areas:
-
Enhanced Substrate Solubility: For many enzymes, particularly those used in synthetic organic chemistry, the low solubility of hydrophobic substrates in aqueous media can be a significant limitation. The use of TMU as a co-solvent can substantially increase the concentration of such substrates, potentially leading to higher reaction rates and yields.
-
Shifting Reaction Equilibria: In reactions such as esterification and transesterification catalyzed by lipases, the presence of water can favor the reverse reaction (hydrolysis).[3][4] By reducing the water activity in the reaction medium through the addition of a co-solvent like TMU, the equilibrium can be shifted towards synthesis.
-
Suppression of Water-Dependent Side Reactions: The lower water activity in TMU-containing systems can help to minimize unwanted side reactions that require water.
-
Modulation of Enzyme Selectivity: The solvent environment can influence the conformation of an enzyme, which in turn can affect its substrate specificity and enantioselectivity. Exploring novel solvents like TMU could unlock new synthetic possibilities.
General Experimental Protocol for Evaluating TMU as a Solvent
The following is a generalized protocol for researchers interested in exploring the use of TMU for a specific enzymatic reaction. This protocol should be adapted based on the specific enzyme, substrate, and reaction being studied.
Materials and Reagents
-
Enzyme of interest (e.g., lipase, protease, etc.)
-
Substrate(s) and product(s)
-
This compound (TMU), high purity
-
Buffer solution appropriate for the enzyme
-
Reagents for activity assay (e.g., chromogenic substrate, HPLC standards)
-
Standard laboratory equipment (vortex mixer, incubator, spectrophotometer or HPLC)
Experimental Workflow
Caption: General workflow for evaluating TMU in enzymatic reactions.
Step-by-Step Procedure
-
Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer at a known concentration. The buffer should be chosen to maintain the optimal pH for the enzyme's activity in an aqueous environment.
-
Substrate Preparation: Prepare a stock solution of the substrate in pure TMU. Ensure the substrate is fully dissolved.
-
Reaction Setup:
-
In a series of reaction vessels (e.g., microcentrifuge tubes), add varying amounts of the TMU-substrate stock solution and the enzyme-buffer stock solution to achieve a range of final TMU concentrations (e.g., 0%, 10%, 20%, 50%, 80%, 90% v/v).
-
Ensure the final concentrations of the enzyme and substrate are consistent across all reactions.
-
Include a control reaction with no enzyme to account for any non-enzymatic substrate conversion.
-
Include a control reaction in 100% buffer (0% TMU) to establish a baseline for enzyme activity.
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a predetermined amount of time. It is advisable to perform a time-course experiment to determine the initial reaction rates.
-
Reaction Quenching: Stop the reaction by a suitable method, such as adding a quenching agent (e.g., acid or base), heat inactivation, or rapid dilution with a solvent that denatures the enzyme.
-
Product Analysis: Analyze the reaction mixtures for the formation of the product using an appropriate analytical technique such as HPLC, GC, or spectrophotometry.
-
Data Analysis:
-
Calculate the initial reaction rates at different TMU concentrations.
-
Determine the enzyme's stability in the presence of TMU by pre-incubating the enzyme in different TMU concentrations for various times before adding the substrate and measuring the residual activity.
-
Plot the relative enzyme activity and stability as a function of TMU concentration.
-
-
Optimization: Based on the initial screening results, further optimize the reaction conditions, such as pH, temperature, and substrate concentration, for the most promising TMU concentration.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.968 g/mL at 20 °C | [1] |
| Boiling Point | 176.5 °C | [1] |
| Melting Point | -1.2 °C | [1] |
| Solubility in Water | Miscible | [2] |
| Solvent Type | Polar aprotic | [2] |
Safety Considerations
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion and Future Perspectives
The use of this compound as a medium for enzymatic reactions is a largely unexplored area with potential for advancing biocatalysis, particularly for challenging substrates. Its properties as a polar aprotic solvent suggest that it could be a valuable tool for enhancing substrate solubility and controlling reaction outcomes. The general protocol provided here offers a starting point for researchers to systematically evaluate TMU for their specific applications. Further research is needed to generate empirical data on the compatibility of various enzyme classes with TMU and to fully understand its effects on enzyme activity, stability, and selectivity. Such studies will be crucial for establishing TMU as a viable solvent in the biocatalysis toolbox.
References
Application of 1,1,3,3-Tetramethylurea in Battery Electrolyte Solutions: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – As the demand for high-performance and safer battery technologies continues to grow, researchers are exploring novel electrolyte formulations to overcome the limitations of conventional systems. 1,1,3,3-Tetramethylurea (TMU), a polar aprotic solvent, has emerged as a promising component in electrolyte solutions for various battery chemistries, including lithium-sulfur (Li-S) and aqueous zinc-ion batteries. Its unique properties, such as a high donor number and the ability to modify the solvation structure of metal ions, offer potential advantages in enhancing battery performance and stability. This document provides detailed application notes and experimental protocols for the use of TMU in battery electrolyte solutions, targeted at researchers, scientists, and professionals in the field of battery and drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of TMU is crucial for its application in electrolyte design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | |
| Molecular Weight | 116.16 g/mol | |
| Density | 0.968 g/mL at 20°C | |
| Boiling Point | 177°C | |
| Melting Point | -1°C | |
| Dielectric Constant | 23.6 | |
| Donor Number (DN) | 29.6 kcal/mol |
Applications in Battery Electrolytes
The high donor number of TMU indicates its strong ability to solvate cations, a desirable characteristic for an electrolyte solvent. This property has been leveraged in several battery systems to improve performance.
Lithium-Sulfur (Li-S) Batteries
In Li-S batteries, TMU has been investigated as a co-solvent to mitigate the polysulfide shuttle effect, a major cause of capacity fading. The strong interaction between TMU and lithium polysulfides can help to keep them within the cathode structure, improving the cycle life and coulombic efficiency of the battery.
Aqueous Zinc-Ion Batteries
TMU has also been used as an additive in aqueous electrolytes for zinc-ion batteries. It can alter the solvation sheath of Zn²⁺ ions, suppressing the undesirable hydrogen evolution reaction and promoting uniform zinc deposition, which leads to enhanced cycling stability and efficiency.
Quantitative Data on TMU-Based Electrolytes
The following tables summarize key quantitative data for electrolyte solutions containing this compound.
Table 1: Physicochemical Properties of TMU-Based Electrolytes
| Electrolyte Composition | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
| 1 M LiTFSI in TMU/DOL/DME (1:1:1 vol.) | 2.5 | 4.8 |
| 2 M Zn(OTf)₂ in H₂O with 10 vol% TMU | 3.1 | 8.2 |
| 1 M LiPF₆ in TMU/EC/DMC (1:1:1 vol.) | 3.2 | 3.5 |
Table 2: Electrochemical Performance of Batteries with TMU-Based Electrolytes
| Battery System | Electrolyte | Initial Discharge Capacity | Capacity Retention | Coulombic Efficiency |
| Lithium-Sulfur | 1 M LiTFSI in TMU/DOL/DME (1:1:1 vol.) | 1250 mAh/g | 85% after 200 cycles | >98% |
| Aqueous Zinc-Ion | 2 M Zn(OTf)₂ in H₂O with 10 vol% TMU | 300 mAh/g | 92% after 500 cycles | >99% |
| Lithium-Ion (NMC/Graphite) | 1 M LiPF₆ in TMU/EC/DMC (1:1:1 vol.) | 160 mAh/g | 90% after 300 cycles | >99.5% |
Experimental Protocols
Detailed methodologies for the preparation and characterization of TMU-based electrolytes are provided below.
Protocol 1: Preparation of TMU-Based Electrolyte for Li-S Batteries
Materials:
-
This compound (TMU, anhydrous, ≥99.5%)
-
1,3-Dioxolane (DOL, anhydrous, ≥99.5%)
-
1,2-Dimethoxyethane (DME, anhydrous, ≥99.5%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, >99.9%)
-
Molecular sieves (3Å, activated)
Procedure:
-
Dry all solvents (TMU, DOL, DME) over activated molecular sieves for at least 48 hours inside an argon-filled glovebox.
-
Dry the LiTFSI salt under vacuum at 120°C for 24 hours.
-
Inside the glovebox, mix TMU, DOL, and DME in a 1:1:1 volume ratio in a clean, dry glass vial.
-
Slowly add the dried LiTFSI salt to the solvent mixture while stirring with a magnetic stirrer to achieve a final concentration of 1 M.
-
Continue stirring until the salt is completely dissolved.
-
Store the prepared electrolyte over fresh molecular sieves in the glovebox.
Protocol 2: Electrochemical Characterization of TMU-Based Electrolytes
a) Ionic Conductivity Measurement:
-
Use a conductivity meter with a two-electrode dip-in cell calibrated with standard KCl solutions.
-
Rinse the cell with the TMU-based electrolyte three times before measurement.
-
Immerse the probe in the electrolyte solution and record the conductivity at room temperature (25°C).
b) Viscosity Measurement:
-
Use a calibrated viscometer (e.g., a rolling-ball or rotational viscometer).
-
Introduce the TMU-based electrolyte into the viscometer chamber.
-
Measure the viscosity at room temperature (25°C) according to the instrument's operating procedure.
c) Electrochemical Stability Window (ESW) Measurement:
-
Assemble a three-electrode cell inside an argon-filled glovebox, using a stainless steel working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
Fill the cell with the TMU-based electrolyte.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential to the desired anodic and cathodic limits.
-
Determine the ESW from the potentials at which the current density significantly increases, indicating electrolyte decomposition.
Protocol 3: Assembly and Testing of a Li-S Coin Cell
Materials:
-
Sulfur/carbon composite cathode
-
Lithium metal anode
-
Celgard separator
-
TMU-based electrolyte (prepared as in Protocol 1)
-
2032-type coin cell components
Procedure:
-
Dry all cell components under vacuum at appropriate temperatures.
-
Inside an argon-filled glovebox, punch out the cathode, separator, and anode discs of the required dimensions.
-
Assemble the coin cell in the order: negative casing, lithium anode, separator, cathode, and positive casing with a spring and spacer.
-
Add a few drops of the TMU-based electrolyte to wet the separator and cathode.
-
Crimp the coin cell to ensure proper sealing.
-
Let the cell rest for several hours to ensure complete electrolyte wetting.
-
Perform electrochemical testing using a battery cycler, including galvanostatic cycling at different C-rates to evaluate capacity, coulombic efficiency, and rate capability.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key processes and concepts related to the application of TMU in battery electrolytes.
Application of 1,1,3,3-Tetramethylurea in Pharmaceutical Synthesis: A Technical Overview
Introduction: 1,1,3,3-Tetramethylurea (TMU) is a versatile, polar aprotic solvent and reagent that has found select but important applications in the synthesis of pharmaceuticals. With a high boiling point, good thermal stability, and miscibility with a wide range of organic solvents, TMU serves as a viable alternative to other polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and the carcinogenic hexamethylphosphoramide (B148902) (HMPT). Its utility spans across various reaction types, including peptide synthesis, glycosylation reactions, and as a component in coupling reactions. This document provides detailed application notes and protocols for the use of TMU in key pharmaceutical synthesis methodologies.
Role in Peptide Synthesis
In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), this compound is often encountered as a byproduct of coupling reactions that utilize uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While not always the primary solvent, its presence is a key indicator of the reaction mechanism. Furthermore, TMU can be employed as a solvent in specific coupling protocols, particularly for challenging sequences.
Application Note: TMU as a Byproduct and Solvent in HATU-Mediated Peptide Coupling
The mechanism of amide bond formation using HATU involves the activation of a carboxylic acid to form a highly reactive OAt-active ester. This process generates one equivalent of this compound. Understanding this is crucial for reaction monitoring and purification.
A general workflow for HATU-mediated peptide coupling where TMU is generated is depicted below:
Caption: Workflow of HATU-mediated peptide coupling generating TMU.
Experimental Protocol: Standard HATU/DIPEA Coupling in DMF
This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis where this compound is generated as a byproduct.
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminus
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: The resin-bound peptide is treated with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group, followed by thorough washing with DMF.
-
Activation of Amino Acid: In a separate vessel, the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) are dissolved in DMF. DIPEA (8 equivalents) is then added, and the solution is allowed to pre-activate for 1-2 minutes.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for 1-2 hours.
-
Washing: The resin is filtered and washed thoroughly with DMF to remove excess reagents and the soluble byproducts, including this compound.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
Quantitative Data Summary:
| Parameter | Value |
| Amino Acid Equivalence | 4 eq. |
| HATU Equivalence | 3.9 eq. |
| DIPEA Equivalence | 8 eq. |
| Solvent | DMF |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Byproduct | This compound |
Application in the Synthesis of Bioactive Molecules
While not as common as other aprotic polar solvents, TMU has been utilized in specific synthetic routes for bioactive compounds, including kinase inhibitors. One notable example is its potential application in palladium-catalyzed cross-coupling reactions.
Application Note: TMU in Suzuki-Miyaura Cross-Coupling Reactions
Recent research has explored the use of metal-organic frameworks (MOFs) functionalized with TMU derivatives as highly efficient and reusable catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in pharmaceutical chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl structures found in many kinase inhibitors.
The logical relationship for the development of such a catalyst system is outlined below:
Caption: Development of a TMU-based catalyst for Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Illustrative)
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: To a reaction flask are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).
-
Solvent Addition: The solvent mixture (e.g., 10 mL of a 4:1 mixture of Toluene and Water) is added.
-
Reaction: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-12 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Aryl Halide Equivalence | 1.0 eq. |
| Arylboronic Acid Equivalence | 1.2 eq. |
| Catalyst Loading | 2 mol% |
| Base Equivalence | 2.0 eq. |
| Solvent System | Toluene/Water (4:1) |
| Reaction Time | 2-12 hours |
| Temperature | 80-100 °C |
Role in Glycosylation Reactions
This compound can act as a proton acceptor in glycosylation reactions, such as the Koenigs-Knorr reaction. Its basicity and non-nucleophilic nature in certain contexts make it suitable for promoting these transformations while minimizing side reactions.
Application Note: TMU as a Proton Acceptor in Glycosylation
In the Koenigs-Knorr reaction, a glycosyl halide is reacted with an alcohol in the presence of a promoter, typically a silver salt. TMU can be used as a base to neutralize the acid generated during the reaction, driving the equilibrium towards the formation of the glycosidic bond.
A simplified workflow for this application is as follows:
Caption: Role of TMU in a Koenigs-Knorr glycosylation reaction.
This compound is a valuable solvent and reagent in specific applications within pharmaceutical synthesis. Its role as a byproduct in common peptide coupling reactions necessitates an understanding of its properties for effective purification. Furthermore, its utility as a proton acceptor in glycosylation and its incorporation into advanced catalyst systems for cross-coupling reactions highlight its potential for broader use in the development of novel pharmaceuticals. The provided protocols and data serve as a foundational guide for researchers and professionals in the field of drug development. Further exploration into its applications is warranted to fully leverage its unique properties.
Troubleshooting & Optimization
Technical Support Center: Managing 1,1,3,3-Tetramethylurea (TMU) Byproduct in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing the common byproduct 1,1,3,3-Tetramethylurea (TMU) from peptide synthesis reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of TMU.
Q1: I performed a standard aqueous workup, but I still see a significant amount of TMU in my crude peptide. What should I do?
A1: A single aqueous wash is often insufficient to completely remove TMU due to its high solubility in both aqueous and many organic solvents.[1][2] To enhance its removal, you should perform multiple aqueous extractions. For each extraction, use fresh deionized water or, for better results, a saturated brine solution (NaCl) or a 5-10% lithium chloride (LiCl) solution. The increased ionic strength of the aqueous phase can help to partition the polar TMU away from your peptide in the organic layer. A series of 3 to 5 washes is recommended.
Q2: My peptide has low solubility in common non-polar organic solvents, making extraction difficult. How can I remove TMU in this case?
A2: If your peptide is a solid and has poor solubility in solvents like diethyl ether or hexane, precipitation or recrystallization is an effective method for TMU removal.[3] Since TMU is highly soluble in a wide range of solvents, it will likely remain in the mother liquor during the precipitation or crystallization of your less soluble peptide.
-
For precipitation: After cleavage and initial workup, concentrate your crude peptide and then add a large volume of a cold non-polar solvent in which your peptide is insoluble (e.g., diethyl ether or hexane) to precipitate the peptide, leaving the TMU in the solvent.
-
For recrystallization: Choose a solvent system where your peptide has high solubility at elevated temperatures but low solubility at room temperature or below. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. The peptide should crystallize out, leaving the TMU in the solution.
Q3: I'm concerned about the stability of my peptide in acidic or basic conditions. Are there neutral washing methods to remove TMU?
A3: Yes, you can focus on repeated washes with neutral aqueous solutions. As mentioned in A1, multiple washes with deionized water or brine are effective. The key is the repetitive nature of the washes to gradually partition the TMU into the aqueous phase. If your peptide is soluble in a less polar organic solvent like ethyl acetate (B1210297) or diethyl ether, you can dissolve your crude product in one of these and then perform the aqueous/brine washes.[1] This will enhance the partitioning of TMU into the aqueous layer.
Q4: Can I use column chromatography to remove TMU?
A4: Absolutely. Silica gel column chromatography is a very effective method for the complete removal of TMU, especially when aqueous washes are insufficient. Due to the polar nature of TMU, careful selection of the eluent system is necessary to achieve good separation from your peptide. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will typically allow the peptide to elute while retaining the more polar TMU on the column, or vice-versa depending on the peptide's polarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMU) and why is it a problem in peptide synthesis?
A1: this compound (TMU) is a polar, aprotic organic compound with the formula (Me₂N)₂CO. In peptide synthesis, it is a common byproduct generated from the breakdown of uronium-based coupling reagents such as HBTU, HCTU, and TBTU.[4][5] Its presence is problematic because its high solubility in both water and common organic solvents makes it difficult to remove from the final peptide product through simple extraction procedures.[1][2]
Q2: Which coupling reagents produce TMU?
A2: TMU is primarily formed from uronium-type coupling reagents that contain the tetramethyluronium moiety. The most common examples used in peptide synthesis are:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
Q3: Are there alternative coupling reagents that do not produce TMU?
A3: Yes, several classes of coupling reagents do not generate TMU. If TMU contamination is a persistent issue, consider using one of the following alternatives:
-
Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) produce urea (B33335) byproducts (DCU and DIU, respectively), which are often less soluble in common organic solvents and can sometimes be removed by filtration.[5]
-
Phosphonium-based reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are effective alternatives that do not produce TMU.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that is based on OxymaPure and does not produce TMU. Its byproducts are also generally more water-soluble, facilitating easier removal.[5][6]
Q4: What are the physical properties of TMU?
A4: Understanding the physical properties of TMU can aid in designing effective removal strategies.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 176-177 °C[2][7] |
| Melting Point | -1 °C[2][7] |
| Density | 0.968 g/mL at 20 °C[2][7] |
| Solubility | Miscible with water, petroleum ether, and common organic solvents.[1][2][7] Slightly soluble in chloroform (B151607) and methanol.[8] |
Experimental Protocols
Protocol 1: Enhanced Aqueous Wash for TMU Removal
This protocol describes a robust liquid-liquid extraction procedure to remove TMU from a crude peptide product that is soluble in an organic solvent.
Materials:
-
Crude peptide containing TMU
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
1 M Hydrochloric acid (HCl) or 10% citric acid (optional, for peptides stable in mild acid)
-
Saturated sodium bicarbonate solution (optional, for peptides stable in mild base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable organic solvent.
-
Water Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Shake gently and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine. This helps to "salt out" the TMU into the aqueous phase. Repeat this step 2-3 times.
-
Optional Acidic Wash: If your peptide is stable, wash the organic layer with an equal volume of 1 M HCl or 10% citric acid. This can help remove any basic impurities.
-
Optional Basic Wash: Following the acidic wash, wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Final Brine Wash: Perform a final wash with saturated brine.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified peptide.
Protocol 2: Peptide Precipitation for TMU Removal
This protocol is suitable for solid peptides that are insoluble in non-polar solvents.
Materials:
-
Crude peptide containing TMU
-
A non-polar solvent in which the peptide is insoluble (e.g., cold diethyl ether, hexane)
-
Centrifuge and centrifuge tubes or filtration apparatus (Büchner funnel)
-
Vortex mixer
Procedure:
-
Concentration: If the crude peptide is in solution, concentrate it to a thick oil or a solid residue.
-
Precipitation: Add a large excess (at least 10-20 volumes) of the cold non-polar solvent to the concentrated crude product.
-
Agitation: Vigorously agitate the mixture using a vortex mixer or sonication to break up any clumps and ensure thorough washing of the peptide precipitate.
-
Isolation:
-
Centrifugation: Centrifuge the suspension to pellet the solid peptide. Carefully decant the supernatant containing the dissolved TMU.
-
Filtration: Alternatively, collect the precipitated peptide by vacuum filtration using a Büchner funnel.
-
-
Washing: Resuspend the peptide pellet or wash the filter cake with a fresh portion of the cold non-polar solvent. Repeat the isolation step. Perform this washing step 2-3 times to maximize TMU removal.
-
Drying: Dry the purified peptide under high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for TMU removal.
Caption: Experimental workflow for the aqueous wash protocol.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 632-22-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 632-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. usbio.net [usbio.net]
Technical Support Center: Purification of Products from 1,1,3,3-Tetramethylurea (TMU) Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from mixtures containing 1,1,3,3-Tetramethylurea (TMU).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reaction mixtures where this compound (TMU) is used as a solvent or is a byproduct.
Issue 1: Residual TMU in the Purified Product After Extractive Workup
-
Potential Cause: Inefficient partitioning of the highly polar and water-soluble TMU into the aqueous phase during extraction. This is a common problem due to TMU's miscibility with a wide range of organic solvents.[1][2]
-
Solution:
-
Increase the Polarity of the Aqueous Phase: Perform multiple washes with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer will decrease the solubility of TMU in the organic phase, driving it into the aqueous layer.
-
Employ a Sequential Extraction Technique: A method analogous to counter-current extraction can be highly effective. After the initial extraction, the organic layer is washed with fresh aqueous phase, and the initial aqueous layer is used to wash a fresh portion of the organic extraction solvent. This multi-step process is more efficient at removing highly soluble impurities like TMU.[3]
-
Solvent Selection: If your product is sufficiently non-polar, consider using a less polar extraction solvent like heptane (B126788) or toluene (B28343). Studies have shown that while TMU has some solubility in these, it is less than in more polar solvents like ethyl acetate (B1210297).[4]
-
Issue 2: Emulsion Formation During Aqueous Workup
-
Potential Cause: The presence of TMU, along with certain reaction products or byproducts, can act as a surfactant, leading to the formation of stable emulsions at the interface of the organic and aqueous layers.
-
Solution:
-
"Salting Out": Add a significant amount of solid sodium chloride to the separatory funnel and shake gently. The increased ionic strength of the aqueous phase often helps to break the emulsion.[5][6]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be an effective physical method to break the emulsion.[6]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers of an emulsion.[5][7]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as ethanol (B145695) or isopropanol, can sometimes alter the interfacial tension and break the emulsion. However, be mindful that this will change the composition of your organic phase.[6]
-
Issue 3: Co-elution of Product and TMU during Column Chromatography
-
Potential Cause: The polarity of TMU can be similar to that of certain target compounds, leading to overlapping elution profiles on normal-phase silica (B1680970) gel chromatography.
-
Solution:
-
Pre-Chromatography Wash: Perform a thorough aqueous workup as described in Issue 1 to remove the bulk of the TMU before attempting chromatography.
-
Reverse-Phase Chromatography: For polar products that are difficult to separate from TMU on silica gel, consider using reverse-phase (C18) column chromatography. In this technique, non-polar compounds are retained more strongly. Since TMU is highly polar, it will elute quickly, allowing for separation from less polar to moderately polar products. An HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been described for the analysis of TMU, suggesting the feasibility of this approach for preparative separations.[8]
-
Solvent System Optimization (Normal Phase): If normal-phase chromatography must be used, carefully optimize the solvent system. A less polar solvent system (e.g., hexane/ethyl acetate with a lower proportion of ethyl acetate) may increase the retention of your product relative to TMU. Running a gradient elution can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of TMU that are relevant to purification?
A1: The key properties of this compound (TMU) are summarized in the table below. Its high boiling point makes it difficult to remove by simple evaporation, and its miscibility with water and many organic solvents complicates extractive workups.[1][9][10]
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 176.5 °C |
| Melting Point | -1.2 °C |
| Density | 0.968 g/mL at 20 °C |
| Solubility in Water | Miscible[2][10] |
| Solubility in Organic Solvents | Miscible with many common organic solvents, including ethanol, acetone, and petroleum ether.[2][9] |
Q2: Can I remove TMU by distillation?
A2: Due to its high boiling point (176.5 °C), removing TMU by distillation is often impractical, especially if your product is thermally sensitive.[1] It is generally more efficient to remove the bulk of the TMU by extractive workup before final purification.
Q3: Is recrystallization a viable method to remove TMU?
A3: Yes, if your desired product is a solid, recrystallization can be an effective final purification step to remove residual TMU.[11][12] The principle of recrystallization is that the impurities (in this case, TMU) will remain in the cold solvent (mother liquor) while your purified product crystallizes out. The choice of recrystallization solvent is crucial; it should be a solvent in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while TMU remains soluble at lower temperatures.
Q4: Are there any safety concerns I should be aware of when working with TMU?
A4: Yes, this compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing reproductive harm.[1] Always consult the Safety Data Sheet (SDS) before handling TMU and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Standard Extractive Workup for the Removal of TMU
This protocol is a general guideline and may need to be optimized based on the specific properties of your product.
-
Quenching: Quench the reaction mixture as required by your specific procedure (e.g., addition of water, saturated ammonium (B1175870) chloride, etc.).
-
Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or a less polar solvent like toluene if your product is non-polar). Use a volume of organic solvent at least equal to the volume of the reaction mixture.
-
Initial Wash: Add an equal volume of water to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the aqueous layer.
-
Brine Washes: Add a volume of saturated sodium chloride solution (brine) equal to the organic layer volume. Shake and separate the layers. Repeat this brine wash at least two more times. This is the most critical step for removing TMU.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Visualization
Below is a decision-making workflow to guide the selection of an appropriate purification strategy for products from reactions involving TMU.
References
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. azom.com [azom.com]
- 8. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | 632-22-4 [chemicalbook.com]
- 10. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
Technical Support Center: Optimizing Reactions in 1,1,3,3-Tetramethylurea (TMU)
Welcome to the technical support center for 1,1,3,3-Tetramethylurea (TMU). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively utilize TMU as a reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMU) and why is it used as a solvent?
A1: this compound (TMU) is a polar aprotic solvent with the formula (Me₂N)₂CO. It is valued for its ability to dissolve a wide range of organic and some inorganic compounds, its high boiling point, and its liquid state over a broad temperature range (>170 °C).[1] TMU is often used as a less carcinogenic substitute for Hexamethylphosphoramide (HMPA).[1] Its high polarity effectively solvates cations, which can accelerate reaction rates, particularly in nucleophilic substitutions.
Q2: What are the key physical and chemical properties of TMU?
A2: TMU is a colorless liquid with a mild aromatic odor.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molar Mass | 116.16 g/mol | [3] |
| Boiling Point | 176.5 °C | |
| Melting Point | -1.2 °C | [1] |
| Density | 0.968 g/mL at 20 °C | [3] |
| Flash Point | ~75 °C | [2][3] |
| Solubility | Miscible with water and many organic solvents.[1] |
Q3: How does TMU compare to other common polar aprotic solvents?
A3: TMU has a unique profile compared to other solvents like DMF, DMSO, and NMP. It generally has a higher boiling point and different solvating properties.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Features |
| TMU | 176.5 | 23.6 | 3.47 | Good for high-temp reactions; HMPA replacement.[1][3] |
| DMF | 153 | 36.7 | 3.82 | Widely used, but has some toxicity concerns.[4] |
| DMSO | 189 | 46.7 | 3.96 | High polarity; can be reactive and difficult to remove. |
| NMP | 202 | 32.2 | 4.09 | High boiling point; effective solvent for many polymers. |
| Acetonitrile | 82 | 37.5 | 3.92 | Lower boiling point, easier to remove.[4] |
Q4: What are the primary safety considerations when working with TMU?
A4: TMU is classified as a hazardous chemical.[2] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][5] It is a combustible liquid and is hygroscopic.[2][5] Always handle TMU in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Store it in a tightly closed container under an inert atmosphere, away from heat and moisture.[2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments using TMU as a solvent.
Q5: My reaction yield is lower than expected. What are the common causes and solutions?
A5: Low yields in TMU can stem from several factors. The logical workflow below can help diagnose the issue.
-
Solvent Purity : TMU is hygroscopic; water can inhibit anhydrous reactions.[2] Consider purifying the solvent if it has been stored for a long time.
-
Side Reactions : TMU can participate in reactions, especially at high temperatures or with strong electrophiles like triflate salts, forming uronium byproducts.[1] It can also be a byproduct itself in peptide couplings using HATU or HBTU reagents.[1]
-
Reagent Solubility : While an excellent solvent, TMU may not be optimal for all reagents. For polymers like poly(p-benzamide), adding LiCl can create stable, isotropic solutions at higher concentrations.[1]
Q6: I am having difficulty isolating my product from the TMU solvent. What is the best work-up procedure?
A6: TMU's high boiling point and water miscibility make its removal challenging. An extractive workup is the most common and effective method.[6] The goal is to partition the water-soluble TMU into an aqueous phase while your product is extracted into a water-immiscible organic solvent.
The key is repeated washing. Since TMU is highly soluble in water, multiple aqueous washes are necessary to efficiently remove it from the organic layer.[7] Using brine (saturated NaCl solution) for the final washes can help break up emulsions and reduce the amount of water in the organic layer.
Q7: My reaction has become very viscous and is difficult to stir. How can I resolve this?
A7: Increased viscosity can be due to product precipitation, high reactant concentration, or polymerization.
-
Check Solubility : If your product is precipitating, you may need to gently warm the reaction or add a co-solvent to maintain solubility.
-
Dilution : The simplest solution is often to dilute the reaction mixture with more TMU, provided it does not negatively impact the reaction rate.
-
Mechanical Stirring : For highly viscous mixtures, switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing.
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Polymerization : TMU is an excellent solvent for some polymerizations, which are inherently viscous.[1] In this case, the viscosity is expected, and robust stirring is essential.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is for drying and purifying TMU for moisture-sensitive applications.
Materials:
-
This compound (commercial grade)
-
Barium oxide (BaO), anhydrous
-
Distillation apparatus
-
Nitrogen or Argon source
-
Schlenk flask for storage
Procedure:
-
Place the TMU in a round-bottom flask equipped with a magnetic stir bar.
-
Add a small amount of anhydrous Barium Oxide (BaO) to the flask (approx. 5-10 g per 100 mL of TMU).
-
Stir the mixture under an inert atmosphere (N₂ or Ar) for 12-24 hours at room temperature. This allows the BaO to effectively scavenge water.
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Set up the apparatus for vacuum distillation. Ensure all glassware is oven- or flame-dried.
-
Carefully decant or filter the TMU away from the BaO into the distillation flask.
-
Distill the TMU under reduced pressure. Collect the fraction boiling at the correct temperature (e.g., 62-63 °C at 16 hPa).
-
Collect the purified, dry TMU in a Schlenk flask under an inert atmosphere for storage.[8]
Protocol 2: General Procedure for Extractive Workup
This protocol outlines the steps for removing TMU after a reaction is complete.
Materials:
-
Reaction mixture in TMU
-
Deionized water
-
Brine (saturated NaCl solution)
-
A suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Once the reaction is complete (as determined by TLC, LCMS, etc.), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with 3-5 volumes of the chosen organic extraction solvent (e.g., for 10 mL of TMU, add 30-50 mL of ethyl acetate).
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the washing step (steps 4-6) at least two more times with deionized water to ensure thorough removal of TMU.
-
Perform a final wash with brine. This helps to remove residual water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
References
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 632-22-4 [chemicalbook.com]
Preventing byproduct formation in HATU/HBTU couplings involving 1,1,3,3-Tetramethylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address byproduct formation in HATU/HBTU-mediated coupling reactions, particularly those involving 1,1,3,3-Tetramethylurea as a byproduct precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in HATU/HBTU coupling reactions?
A1: The two main byproducts are this compound and a tetramethylguanidinium adduct.[1][2] this compound is formed from the coupling reagent itself during the activation of the carboxylic acid.[3] The more problematic byproduct is the tetramethylguanidinium adduct, which arises from the reaction of the uronium salt (HATU/HBTU) with the amine nucleophile.[1][2] This side reaction is undesirable as it "caps" the amine, preventing the desired amide bond formation and terminating peptide chain elongation.[4]
Q2: What is the mechanism of guanidinium (B1211019) byproduct formation?
A2: Guanidinium byproduct formation occurs when the amine nucleophile directly attacks the electrophilic carbon of the HATU or HBTU reagent, rather than the activated carboxylic acid.[1][2] This reaction is competitive with the desired amide bond formation and is more likely to occur under certain conditions.
Q3: What factors promote the formation of the guanidinium byproduct?
A3: Several factors can increase the likelihood of guanidinium byproduct formation:
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Excess Coupling Reagent: Using a significant excess of HATU or HBTU relative to the carboxylic acid increases the concentration of the uronium salt, making the side reaction with the amine more probable.[1][4]
-
Slow Coupling Reactions: In cases of sterically hindered amino acids or difficult coupling sequences, the desired reaction is slower, providing more opportunity for the amine to react with the coupling reagent.[1]
-
Insufficient Pre-activation: If the amine is added before the carboxylic acid has been sufficiently activated by HATU/HBTU, the free coupling reagent is available to react with the amine.[1][2]
Q4: How can I minimize or prevent the formation of the guanidinium byproduct?
A4: Several strategies can be employed:
-
Optimize Stoichiometry: Use a molar ratio of the uronium reagent to the carboxylic acid that is as close to 1:1 as possible, with only a slight excess of the coupling reagent (e.g., 1.0-1.1 equivalents).[5]
-
Pre-activation of the Carboxylic Acid: Always pre-activate the carboxylic acid with HATU/HBTU and a base for a sufficient period before adding the amine.[1][2] This ensures that the concentration of the free uronium salt is minimized when the amine is introduced. Recommended pre-activation times are typically 1-15 minutes for solid-phase peptide synthesis (SPPS) and 15-30 minutes for solution-phase synthesis.[3]
-
Use Alternative Coupling Reagents: For particularly challenging couplings or when complete avoidance of guanidinium formation is critical, consider using alternative classes of coupling reagents.[5] Phosphonium-based reagents like PyAOP and PyBOP do not form guanidinium byproducts. Newer uronium reagents like COMU, which is based on OxymaPure, also show a significantly reduced tendency for this side reaction and offer a better safety profile.[6][7]
Q5: Are there specific amino acid side chains that are more susceptible to side reactions with HATU?
A5: Yes, nucleophilic side chains can react with HATU, especially when the coupling reagent is used in excess.[4] Amino acids with such side chains include tyrosine (hydroxyl group), lysine (B10760008) (primary amine), and cysteine (sulfhydryl group).[4] Careful control of stoichiometry is crucial to minimize these unwanted adducts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of a byproduct with a mass corresponding to the amine + 99 Da | Guanidinium byproduct formation. | - Reduce the equivalents of HATU/HBTU to near stoichiometric amounts (1.0-1.1 eq).- Ensure adequate pre-activation of the carboxylic acid (1-15 min for SPPS, 15-30 min for solution phase) before adding the amine.- For slow reactions, consider switching to a phosphonium-based reagent (e.g., PyAOP) or COMU.[5] |
| Low yield of the desired peptide, especially with difficult sequences | Incomplete coupling due to steric hindrance and/or competing guanidinium formation. | - Switch to a more efficient coupling reagent like COMU, which has shown superior performance in synthesizing sterically hindered peptides with fewer byproducts.[2][6]- Increase the coupling reaction time. |
| Formation of multiple unidentified byproducts | Reaction of HATU with nucleophilic side chains (e.g., Tyr, Lys, Cys). | - Use the minimum effective amount of HATU.- Ensure that side-chain protecting groups are stable under the coupling conditions. |
| Difficulty in purifying the final product | Presence of water-soluble byproducts like this compound and byproducts from COMU. | - Perform aqueous workups for solution-phase synthesis to remove these byproducts.- For SPPS, ensure thorough washing of the resin after the coupling step.[8] |
Quantitative Data Summary
The choice of coupling reagent can significantly impact the purity of the final peptide, especially in challenging syntheses. The following table summarizes a comparative study on the synthesis of a sterically hindered pentapeptide, H-Tyr-Aib-Aib-Phe-Leu-NH2.
| Coupling Reagent | Purity of Crude Pentapeptide (%) | Percentage of des-Aib Byproduct (%) |
| COMU | 99.74 | 0.26[2] |
| HATU | Not Reported | 17[2] |
| HBTU | Not Reported | 53[2] |
This data highlights the superior performance of COMU in minimizing byproduct formation in a difficult coupling scenario.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Coupling using HATU
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[2]
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Pre-activation: Add HATU (1.0-1.1 equivalents) to the mixture and stir at room temperature for 15-30 minutes.[3]
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Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup to remove water-soluble byproducts.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using COMU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using a 20% solution of piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF.
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Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Protocol 3: General Procedure for SPPS using PyAOP
-
Resin Preparation and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection as described in Protocol 2.
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Coupling: Dissolve the protected amino acid (1.1 equivalents based on resin substitution) in DMF and add it to the resin. Add 1.1 equivalents of a 1.0 M PyAOP solution and 2.2 equivalents of DIPEA. Optionally, 1.1 equivalents of a 0.5 M HOAt solution in DMF can be added to further suppress racemization.
-
Reaction: Mix the reaction for 10-60 minutes, monitoring for completion with a Kaiser test.
-
Washing: Filter and wash the resin with DMF.
Visualizing Reaction Pathways and Troubleshooting
References
Technical Support Center: A Troubleshooting Guide for Reactions in 1,1,3,3-Tetramethylurea (TMU)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for chemical reactions conducted in 1,1,3,3-Tetramethylurea (TMU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMU) and what are its key properties?
This compound (TMU) is a polar aprotic solvent. It is a colorless liquid with a mild aromatic odor and is miscible with water and many organic solvents.[1][2] TMU is often used as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPT).[3]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 176.5 °C |
| Melting Point | -1.2 °C |
| Density | 0.968 g/mL at 20 °C |
| CAS Number | 632-22-4 |
Q2: I am having trouble removing TMU from my reaction mixture after workup. What are the recommended procedures?
Due to its high boiling point and miscibility with both aqueous and organic solvents, removing TMU can be challenging. Here are several effective strategies:
-
Aqueous Extraction: Multiple washes with water or brine are often necessary to partition the polar TMU into the aqueous layer.
-
Acidic Wash: A wash with a dilute acid, such as 1M HCl, can help protonate basic impurities and facilitate their removal into the aqueous phase.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for purification. The ideal recrystallization solvent should readily dissolve your product at an elevated temperature but not at room temperature, while TMU should remain soluble at all temperatures.
-
Solvent Extraction: For some applications, extraction with a halogenated lower aliphatic solvent like ethylene (B1197577) dichloride has been used to separate TMU from aqueous reaction mixtures.[6]
Q3: My reaction is failing or giving low yields in TMU. What are some potential causes?
Several factors could contribute to reaction failure or low yields when using TMU as a solvent. Consider the following:
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Solvent Purity: Ensure the TMU is dry and pure. TMU can be dried over BaO and distilled under nitrogen.[2]
-
Reaction Temperature: While TMU is thermally stable, excessively high temperatures can promote side reactions or catalyst decomposition in some cases.
-
Reagent Stability: TMU is sensitive to strong acids and bases and can undergo slow hydrolysis.[7][8][9] This instability can affect reactions that are sensitive to pH changes or require strictly anhydrous conditions. It is also known to be a byproduct in reactions using HATU coupling reagents.[3]
-
Reactivity of TMU: TMU is not always an inert solvent. It can act as a mild base or an acid scavenger, which may interfere with your desired reaction pathway.[10] In some instances, it can even react with highly electrophilic species.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions in TMU.
Problem 1: Incomplete Reaction or Low Product Yield
| Possible Cause | Suggested Solution |
| Inadequate Reaction Conditions | Optimize temperature, reaction time, and reagent stoichiometry. Since TMU is a polar aprotic solvent, it may influence reaction kinetics differently than other solvents. |
| Catalyst Inactivation | If using a catalyst, ensure it is compatible with TMU and stable under the reaction conditions. Some transition metal catalysts may be deactivated by impurities or by coordination with the solvent. |
| Reagent Degradation | Verify the stability of your starting materials and reagents in TMU under the reaction conditions. TMU's basicity or impurities could lead to degradation. |
| Water Contamination | TMU is hygroscopic. Ensure all reagents and glassware are thoroughly dried, and the reaction is performed under an inert atmosphere if it is moisture-sensitive. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions of TMU | TMU can participate in side reactions. For example, with highly reactive electrophiles, TMU can act as a nucleophile.[3] With strong bases, there is a potential for deprotonation. |
| Reaction with Impurities | Impurities in the TMU solvent could be reacting to form byproducts. Consider purifying the TMU before use. |
| Thermal Decomposition | At very high temperatures, your reactants or product might be decomposing. Try running the reaction at a lower temperature. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| High Boiling Point of TMU | Removal of TMU by distillation can be difficult and may require high vacuum. Consider alternative purification methods. |
| Co-elution during Chromatography | TMU is polar and may co-elute with polar products during column chromatography. |
| Emulsion Formation during Workup | The amphiphilic nature of TMU can sometimes lead to emulsion formation during aqueous workup. Adding brine may help to break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction in TMU
-
To a dry, inert-atmosphere flask, add the starting materials and any solid reagents.
-
Add dry this compound as the solvent.
-
Stir the mixture and add any liquid reagents.
-
Heat the reaction to the desired temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification procedure as outlined in the troubleshooting section.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions using TMU.
Caption: Decision diagram for selecting a suitable purification strategy to remove TMU.
References
- 1. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- 2. This compound | 632-22-4 [chemicalbook.com]
- 3. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 4. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 632-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The uses and toxicity of 1,1,3,3-Tetramethylurea_Chemicalbook [chemicalbook.com]
Technical Support Center: Drying 1,1,3,3-Tetramethylurea (TMU) for Moisture-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on drying 1,1,3,3-Tetramethylurea (TMU) for use in moisture-sensitive reactions.
Troubleshooting Guides
This section addresses common issues encountered during the drying and handling of TMU.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails despite using "dry" TMU. | Inadequate drying of TMU. | Verify the water content of your TMU using Karl Fischer titration. The solvent should be freshly dried before use. |
| Improper storage of dried TMU. | Store anhydrous TMU under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably with a desiccant like molecular sieves. | |
| Contamination from glassware. | Ensure all glassware is rigorously flame-dried or oven-dried immediately before use to remove adsorbed moisture. | |
| Discoloration of TMU during distillation. | Thermal decomposition. | TMU can decompose at its atmospheric boiling point (177 °C). Distill under reduced pressure to lower the boiling point (e.g., 62-63 °C at 12 mmHg). |
| Reaction with drying agent. | Some basic drying agents can cause decomposition of amide solvents, especially at elevated temperatures. Avoid prolonged heating with aggressive desiccants. | |
| Low recovery after distillation. | Inefficient condensation. | Ensure the condenser has a sufficient flow of cold water. For vacuum distillation, ensure the cold trap is properly cooled. |
| Leaks in the distillation setup. | Carefully check all joints and connections for leaks, especially when performing vacuum distillation. | |
| Karl Fischer titration gives inconsistent results. | Incomplete water release from the sample. | Ensure the TMU sample is fully miscible with the Karl Fischer reagent. |
| Atmospheric moisture contamination. | Perform the titration in a dry environment or use a titration vessel with a drying tube. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use dry this compound (TMU) in my reaction?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents), strong bases, or certain catalysts, the presence of water can lead to side reactions, decomposition of reagents, and significantly lower yields or complete failure of the reaction.
Q2: What is the most effective method for drying TMU?
A2: The most rigorous method for obtaining highly anhydrous TMU is distillation from a suitable desiccant under an inert atmosphere. Fractional distillation is particularly effective at removing water. For less stringent requirements, drying over a chemical desiccant followed by decantation may be sufficient.
Q3: Which desiccants are suitable for drying TMU?
A3: Barium oxide (BaO) is a commonly cited desiccant for drying TMU prior to distillation. Other effective desiccants for polar aprotic solvents include activated molecular sieves (3Å or 4Å) and calcium hydride (CaH₂). However, caution should be exercised with basic desiccants like CaH₂ at elevated temperatures, as they can potentially cause decomposition of amide solvents.
Q4: How can I verify the dryness of my TMU?
A4: The most reliable method for quantifying the water content in TMU is Karl Fischer titration. This technique can accurately determine water content down to parts-per-million (ppm) levels.
Q5: What is the best way to store anhydrous TMU?
A5: Anhydrous TMU should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (nitrogen or argon). The bottle should be stored in a cool, dry place. For long-term storage, consider adding activated molecular sieves to the storage bottle to scavenge any moisture that may enter.
Data Presentation: Efficiency of Drying Agents for a Similar Amide Solvent
| Drying Agent | Contact Time | Residual Water Content (ppm) | Notes |
| Molecular Sieves (4A) | 24 hours | 30 | Effective for achieving low water content. Requires activation before use. |
| Barium Oxide (BaO) | 24 hours | 50 | Good for pre-drying before distillation. |
| Calcium Hydride (CaH₂) | 24 hours | 25 | Highly efficient, but can cause decomposition of amides at high temperatures. |
| Phosphorus Pentoxide (P₄O₁₀) | 24 hours | <10 | Very effective but highly reactive and can be difficult to handle. |
| Distillation (from BaO) | - | <50 | A robust method for obtaining highly anhydrous solvent. |
Data is based on studies with N,N-Dimethylformamide and should be considered as an estimation for this compound.
Mandatory Visualization
Caption: Workflow for drying this compound.
Caption: Diagram of a distillation setup for TMU.
Experimental Protocols
Protocol 1: Drying TMU over Molecular Sieves
Objective: To reduce the water content of TMU for less stringent applications.
Materials:
-
This compound (TMU)
-
3Å or 4Å Molecular Sieves
-
Oven
-
Desiccator
-
Schlenk flask or other suitable sealed container
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat them in an oven at 250-300°C for at least 4 hours to remove any adsorbed water.
-
Cool Sieves: Allow the activated molecular sieves to cool to room temperature in a desiccator under vacuum.
-
Combine TMU and Sieves: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the "wet" TMU. Add the activated molecular sieves (approximately 10-20% of the solvent volume).
-
Drying: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period (48-72 hours) is recommended.
-
Separation: Carefully decant or filter the dried TMU from the molecular sieves under an inert atmosphere into a clean, dry storage vessel.
-
Verification (Optional): Test the water content of the dried TMU using Karl Fischer titration.
Protocol 2: Distillation of TMU under Reduced Pressure
Objective: To obtain highly anhydrous TMU for moisture-sensitive reactions.
Materials:
-
This compound (TMU)
-
Barium Oxide (BaO) or Calcium Hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distilling head, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Pre-dry TMU (Optional but Recommended): Stir the TMU over anhydrous barium oxide (approx. 20 g/L) for 24 hours at room temperature.
-
Assemble Apparatus: Assemble the distillation apparatus, ensuring all glassware is flame-dried and cooled under a stream of inert gas.
-
Charge the Flask: Decant the pre-dried TMU into the distilling flask. Add fresh barium oxide or calcium hydride (approx. 5-10 g/L) to the flask along with a magnetic stir bar.
-
Establish Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 12 mmHg).
-
Distillation: Begin stirring and gently heat the distilling flask using a heating mantle. Collect the fraction that distills at a constant temperature (e.g., 62-63 °C at 12 mmHg).
-
Collect and Store: Collect the distilled TMU in a flame-dried receiving flask under an inert atmosphere. Once the distillation is complete, backfill the apparatus with inert gas before disconnecting the receiving flask. Store the anhydrous TMU as described in the FAQs.
Protocol 3: Karl Fischer Titration for Water Content in TMU
Objective: To accurately determine the water content of a TMU sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (anhydrous methanol (B129727), titrant)
-
Gastight syringe
-
TMU sample
Procedure:
-
Prepare the Titrator: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration vessel and pre-titrating to a dry endpoint to remove any residual moisture in the solvent.
-
Draw the Sample: Using a dry, gastight syringe, draw up a known volume or weight of the TMU sample.
-
Inject the Sample: Quickly inject the TMU sample into the titration vessel, ensuring no atmospheric moisture is introduced.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached.
-
Record the Result: The instrument will calculate and display the water content of the sample, typically in ppm or as a percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and average the results.
Minimizing racemization in peptide synthesis with TMU-producing reagents
Technical Support Center: Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis, with a specific focus on minimizing racemization when using uronium/aminium-type coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, typically in its L-configuration, converts into a mixture of both L- and D-enantiomers during the coupling reaction. This loss of stereochemical integrity is a critical issue as it can lead to the synthesis of diastereomeric peptides with potentially altered biological activity, posing significant challenges for purification and therapeutic applications.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization in peptide synthesis predominantly occurs via two mechanisms:
-
Oxazolone (B7731731) Formation: This is the most common pathway.[1][2][3] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine can produce both L- and D-peptides.[1][2]
-
Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate intermediate which is achiral.[4][5] This pathway is generally less favored than oxazolone formation but can still contribute to racemization.
Q3: What are "TMU-producing reagents" and how do they relate to racemization?
A3: The term "TMU-producing reagents" generally refers to a class of highly efficient coupling reagents known as uronium/aminium salts, which are structurally derived from tetramethylurea (TMU).[5][6] Key examples include HBTU, HATU, HCTU, and TBTU. While they were initially thought to have a uronium structure, studies have shown they exist primarily in the more stable aminium (guanidinium) form.[7] These reagents are known for their high coupling efficiency, which can help minimize racemization by promoting rapid amide bond formation, thus kinetically disfavoring the competing oxazolone formation pathway.[1] A newer generation uronium salt, COMU, which is based on a morpholino group and incorporates an OxymaPure moiety, demonstrates even higher reactivity and lower racemization potential.[7][8]
Q4: Which amino acids are most susceptible to racemization?
A4: While any amino acid (except for the achiral glycine) can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are especially susceptible to racemization.[9] Serine (Ser) can also be problematic.[10] The side chains of these amino acids can influence the rate of oxazolone formation and the acidity of the α-proton.
Q5: How does the choice of base affect racemization?
A5: The base used in the coupling reaction plays a critical role in the extent of racemization. Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton, promoting racemization. Therefore, sterically hindered and weaker organic bases are generally preferred. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used to minimize racemization.[4] Studies have also shown that 2,4,6-collidine can be very effective at suppressing racemization.[11]
Troubleshooting Guide: Minimizing Racemization
This guide addresses specific issues you might encounter related to racemization during your peptide synthesis experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurities detected by HPLC/MS. | The chosen coupling reagent has a high propensity for racemization. | Switch to a coupling reagent known for low racemization. For example, consider replacing HBTU with HATU or COMU.[2] |
| The base used is too strong or not sufficiently hindered. | Replace stronger bases like triethylamine (B128534) with sterically hindered bases such as DIPEA or NMM.[4] | |
| The activation time is too long, allowing for extended time for oxazolone formation. | Reduce the pre-activation time before adding the amine component. The high reactivity of modern coupling reagents often allows for shorter activation times. | |
| The reaction temperature is too high. | Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization. | |
| Racemization is observed specifically at C-terminal Cys or His residues. | These amino acids are inherently more susceptible to racemization. | Use a milder coupling protocol for these specific residues. Consider using a carbodiimide (B86325) like DIC in conjunction with an additive such as OxymaPure or HOAt, which are highly effective at suppressing racemization.[11] |
| Guanidinylation of the N-terminus is observed as a side product. | An excess of the uronium/aminium coupling reagent (e.g., HBTU, HATU) was used. | Use a slight excess of the carboxylic acid component relative to the coupling reagent to ensure the reagent is consumed in the activation step before it can react with the free amine of the peptide.[5][8] |
Data Presentation: Comparative Racemization Levels
The selection of a coupling reagent has a significant impact on preserving the stereochemical integrity of the peptide. The following table summarizes the percentage of D-isomer formation for various commonly used coupling reagents under comparable model systems.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Characteristics |
| COMU | < 1.0%[2] | A modern uronium salt with an OxymaPure-based leaving group. Exhibits very high coupling efficiency and minimal racemization.[8] |
| HATU | 0.5 - 2.0%[2] | An aminium salt based on HOAt. The 7-aza substitution accelerates coupling and reduces racemization compared to HBTU.[2][7] |
| DIC/HOBt | 0.5 - 2.5%[2] | A carbodiimide combined with a racemization-suppressing additive. A classic and effective combination.[7] |
| PyBOP | 1.0 - 3.5%[2] | A phosphonium (B103445) salt reagent that is a safer alternative to the carcinogenic BOP.[4] |
| HCTU | 1.0 - 4.0%[2] | An aminium salt based on 6-Cl-HOBt, known for its high efficiency.[12] |
| HBTU | 1.5 - 5.0%[2] | A widely used aminium salt based on HOBt. While efficient, it shows moderate levels of racemization.[2] |
| TBTU | 2.0 - 6.0%[2] | Similar in structure and function to HBTU. |
Note: The exact percentage of racemization can vary depending on the specific amino acid sequence, solvent, base, and reaction conditions.
Experimental Protocols
Protocol for Assessing Racemization Using a Model Peptide
This protocol describes a standard method for evaluating the extent of racemization caused by a specific coupling procedure. The method involves the coupling of a protected dipeptide to an amino acid ester, followed by analysis of the product for diastereomers.
1. Materials:
-
N-protected dipeptide (e.g., Z-Phe-Val-OH)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling reagent to be tested (e.g., HBTU, HATU, COMU)
-
Racemization-suppressing additive (if applicable, e.g., HOBt, OxymaPure)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
HPLC system with a chiral or high-resolution C18 column
-
Mass spectrometer
2. Procedure:
-
Dissolve the N-protected dipeptide (1.0 eq) in the anhydrous solvent in a reaction vessel.
-
Add the coupling reagent (1.0 eq) and the additive (1.0 eq, if used) to the solution.
-
Add the base (2.0 eq for aminium salts, 1.0 eq for carbodiimide/additive methods) and stir the mixture at room temperature for a defined pre-activation time (e.g., 2-5 minutes).
-
In a separate vessel, dissolve the amino acid ester hydrochloride (1.0 eq) in the anhydrous solvent and neutralize with the base (1.0 eq).
-
Add the neutralized amino acid ester solution to the activated dipeptide solution.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours) or until completion as monitored by TLC or LC-MS.
-
Quench the reaction and perform a standard aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting tripeptide by flash chromatography if necessary.
3. Analysis:
-
Dissolve the purified tripeptide in a suitable solvent for HPLC analysis.
-
Inject the sample onto the HPLC system. Use a gradient elution method that allows for the separation of the desired L-L-L tripeptide from the L-D-L diastereomer.
-
Calculate the percentage of the D-isomer (epimer) from the integrated peak areas in the chromatogram.
-
Confirm the identity of the peaks using mass spectrometry.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for assessing racemization in peptide synthesis.
Caption: Decision tree for coupling reagent selection based on racemization risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for 1,1,3,3-Tetramethylurea (TMU) Separation
Welcome to the Technical Support Center for the separation of 1,1,3,3-Tetramethylurea (TMU) from reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective removal of TMU using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMU) and why is it challenging to remove?
A1: this compound (TMU) is a polar, aprotic solvent with the chemical formula (CH₃)₂N₂CO.[1][2][3] It is often used as a solvent or reagent in organic synthesis. Its removal can be difficult due to its high boiling point (176.5 °C) and its miscibility with a wide range of both aqueous and common organic solvents.[1][2] This high solubility makes standard liquid-liquid extractions for its complete removal often inefficient.
Q2: Is an aqueous workup sufficient to remove TMU before column chromatography?
A2: While an aqueous workup can remove a significant portion of TMU, it is often insufficient for complete removal, especially if the desired product has some water solubility or if a large excess of TMU was used. Multiple washes with water or brine can improve the partitioning of the polar TMU into the aqueous phase. For more effective removal during workup, consider washing the organic layer with a dilute acid solution (e.g., 1M HCl or 10% citric acid) to protonate any basic impurities and further facilitate their removal into the aqueous layer.
Q3: What are the recommended stationary phases for the column chromatography of TMU?
A3:
-
Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase for the separation of TMU. Due to TMU's polar nature, it will have a strong affinity for the silica gel.
-
Reverse-Phase Chromatography: For highly polar products that co-elute with TMU on silica gel, reverse-phase chromatography (using a C8 or C18 stationary phase) can be an effective alternative.[4] In this technique, the elution order is reversed, with polar compounds like TMU eluting earlier.[5]
-
Other Stationary Phases: For specific separation challenges, other stationary phases like alumina (B75360) (available in acidic, basic, and neutral forms) or functionalized silica (e.g., amino or cyano phases) can be explored to alter the selectivity.
Q4: How do I choose the right solvent system (eluent) for separating TMU on a silica gel column?
A4: The key is to find a solvent system where your product and TMU have different affinities for the stationary phase, resulting in different Retention Factor (Rf) values on a Thin-Layer Chromatography (TLC) plate. An ideal separation is generally achieved when the desired product has an Rf value between 0.2 and 0.4.
-
For Nonpolar to Moderately Polar Products: A common starting point is a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). You will likely need a relatively low percentage of the polar solvent to elute your product while retaining the more polar TMU on the column.
-
For Polar Products: When your product is also polar, separating it from TMU can be more challenging. In such cases, a more polar solvent system, such as dichloromethane (B109758)/methanol (B129727), is often required.
Q5: What can I do if my product and TMU co-elute during column chromatography?
A5: Co-elution is a common problem when dealing with compounds of similar polarity. Here are several strategies to address this:
-
Optimize the Solvent System:
-
Adjust Polarity: Fine-tune the ratio of your solvents. A shallower gradient or a less polar isocratic system might improve separation.
-
Change Solvent Selectivity: Switch one of the solvents in your eluent system. For example, if you are using ethyl acetate/hexanes, try substituting ethyl acetate with acetone (B3395972) or diethyl ether. Sometimes, a three-component solvent system (e.g., hexane/dichloromethane/ethyl acetate) can provide the necessary selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase, such as alumina or a reverse-phase silica gel.
-
Use Additives: For acidic or basic compounds, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the separation of TMU.
| Problem | Potential Cause | Suggested Solution |
| TMU is not eluting from the silica gel column. | TMU is a highly polar compound and has a strong affinity for the polar silica gel. The eluent system is not polar enough to displace it. | 1. Increase the polarity of the eluent. Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). 2. Flush the column. After your product has eluted, you can flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to remove the retained TMU. |
| The product and TMU are co-eluting. | The polarity of the product and TMU are too similar in the chosen solvent system. | 1. Run a shallower gradient. A slower increase in solvent polarity can improve resolution. 2. Change the solvent system. Try a different combination of solvents to alter the selectivity (e.g., switch from an ethyl acetate-based system to an acetone-based one). 3. Switch to reverse-phase chromatography. This is often the best solution for separating polar compounds. |
| Poor peak shape (tailing or fronting) of the desired product. | Secondary interactions between the analyte and the stationary phase, or column overload. | 1. Add a modifier to the eluent. For basic products, add a small amount of triethylamine (0.1-1%). For acidic products, add a small amount of acetic acid (0.1-1%). 2. Reduce the amount of sample loaded onto the column. Overloading can lead to broad and misshapen peaks. 3. Ensure the sample is dissolved in a minimal amount of a solvent that is not stronger than the initial mobile phase. |
| TMU is detected in all fractions containing the product. | The separation is not effective, and TMU is bleeding through with the product. | 1. Re-optimize the chromatography conditions. This indicates a need for a different solvent system or stationary phase. 2. Consider a preliminary purification step. If possible, try to remove more TMU through an extensive aqueous workup before chromatography. 3. If the product is a solid, consider recrystallization. TMU is often highly soluble and will remain in the mother liquor. |
Data Presentation: Solvent Systems and Elution Characteristics
The choice of solvent system is critical for a successful separation. The following table provides a starting point for selecting an appropriate eluent for both normal-phase and reverse-phase chromatography. The optimal ratio will depend on the polarity of your specific product and should be determined by TLC analysis.
| Chromatography Mode | Stationary Phase | Typical Eluent System | Elution Order | Notes |
| Normal-Phase | Silica Gel | Hexanes / Ethyl Acetate | Nonpolar compounds elute first. | A higher percentage of ethyl acetate increases the eluting power. TMU will require a significantly polar system to elute. |
| Dichloromethane / Methanol | Nonpolar compounds elute first. | A powerful eluent system for polar compounds. Start with a low percentage of methanol (1-5%) and increase as needed. | ||
| Reverse-Phase | C18 or C8 Silica Gel | Water / Acetonitrile (B52724) | Polar compounds elute first. | TMU will elute early, often near the solvent front. A higher percentage of acetonitrile increases the eluting power for nonpolar compounds. |
| Water / Methanol | Polar compounds elute first. | An alternative to acetonitrile. The selectivity may differ. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography for TMU Removal
This protocol is suitable for separating TMU from less polar to moderately polar products.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in various solvent systems to find one that gives good separation between your product and TMU. Aim for an Rf value of 0.2-0.4 for your product. A good starting point is a mixture of hexanes and ethyl acetate. d. Visualize the spots using a UV lamp and/or a staining agent. TMU is UV active.
2. Column Preparation: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel using the wet slurry method with your chosen eluent. c. Add a layer of sand on top of the silica gel.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for compounds with low solubility in the eluent, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
4. Elution: a. Begin eluting with the solvent system determined from your TLC analysis. b. If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent. c. Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
5. Product Isolation: a. Combine the pure fractions containing your product. b. Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reverse-Phase Flash Column Chromatography for TMU Removal
This protocol is recommended when the desired product is highly polar and co-elutes with TMU on silica gel.
1. Column Preparation: a. Select a C18 reverse-phase column. b. Condition the column by flushing it with methanol or acetonitrile, followed by the initial mobile phase (e.g., a high percentage of water with a low percentage of organic solvent).
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like DMSO or DMF.
3. Elution: a. Start the elution with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile). TMU, being very polar, should elute quickly. b. Gradually increase the percentage of the organic solvent (acetonitrile or methanol) to elute your more retained polar product. c. Collect fractions and monitor by TLC (on reverse-phase plates) or HPLC.
4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the product.
Visualizations
Caption: Experimental workflow for the separation of TMU from reaction products.
Caption: Troubleshooting logic for resolving co-elution of product and TMU.
References
- 1. youtube.com [youtube.com]
- 2. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 3. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Recrystallization methods for purifying compounds from 1,1,3,3-Tetramethylurea.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for purifying compounds using 1,1,3,3-Tetramethylurea (TMU) as a recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound (TMU) as a recrystallization solvent? A1: TMU is a polar aprotic solvent with a high boiling point (177 °C), making it suitable for dissolving compounds that are poorly soluble in more common, lower-boiling solvents[1]. Its ability to dissolve a wide range of both polar and non-polar compounds makes it a versatile, albeit specialized, choice for difficult recrystallizations[1].
Q2: What are the key safety precautions when working with TMU? A2: TMU is a combustible liquid and is harmful if swallowed[2]. It is also classified as a reproductive toxin that may damage an unborn child[2][3]. Always handle TMU in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[3][4][5]. Avoid exposure and keep it away from heat, sparks, and open flames[2].
Q3: TMU is highly water-soluble. How does this impact its use? A3: Its high solubility in water means it is hygroscopic and will absorb moisture from the air[1][3][4]. This property can be advantageous for creating mixed-solvent systems where water is used as an anti-solvent to induce crystallization[6]. However, it also complicates the removal of residual TMU from the final crystalline product.
Q4: How can I effectively remove residual TMU from my purified crystals? A4: Due to its high boiling point, simple air drying is often insufficient. The most effective method is to wash the filtered crystals with a volatile solvent in which your compound is insoluble but TMU is soluble. Good choices for washing often include cold diethyl ether, pentane, or hexane. After washing, drying the crystals under a high vacuum will help remove the last traces of both TMU and the wash solvent[7].
Q5: Can I use a solvent mixture with TMU? A5: Yes, using a mixed solvent system is a common and effective technique[6][8]. Typically, you dissolve your compound in a minimum amount of hot TMU (the "good" solvent) and then slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes cloudy (saturated)[8][9]. Water or a non-polar solvent like heptane (B126788) or toluene (B28343) can often serve as effective anti-solvents with TMU[6].
Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
This is one of the most common issues in recrystallization.
Possible Causes & Solutions:
-
Too Much Solvent: The solution is not supersaturated, meaning an excessive amount of solvent was used[10][11].
-
Solution: Reheat the solution and boil off a portion of the TMU to reduce the total volume. Allow it to cool again. If you are unsure, you can dip a glass rod in the solution; if crystals form on the rod after it dries, your compound is present, but the solution is too dilute[11].
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization[10].
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches can provide a surface for nucleation[7][10][11][12].
-
Solution 2 (Seeding): Add a tiny "seed" crystal of your crude or pure compound to the solution. This provides a template for crystal growth[11][12].
-
Solution 3 (Extreme Cooling): If other methods fail, try cooling the flask in an ice-salt bath or a dry ice/acetone bath, depending on the freezing point of your solvent system[7].
-
-
Cooling Rate Too Slow/Undisturbed: While slow cooling is generally preferred for large, pure crystals, sometimes a slight disturbance is needed.
-
Solution: Gently swirl the flask or move it to a colder surface to induce thermal shock.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
An "oiling out" phenomenon occurs when the solute separates from the solution as a liquid rather than a solid.
Possible Causes & Solutions:
-
Compound Melting Point is Below Solvent Temperature: The boiling point of TMU (177 °C) is high. If your compound's melting point is below this temperature, it may melt in the hot solution and separate as an oil upon cooling because the solution is saturated above the compound's melting point[10].
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional TMU (or the "good" solvent in a mixed system) to lower the saturation temperature. Allow the solution to cool much more slowly, perhaps by leaving it on a hot plate that is turned off or insulating the flask[10][11].
-
-
High Concentration of Impurities: Significant impurities can depress the melting point of your compound, leading to oiling out[10].
-
Solution 1: If the solution is colored, consider adding activated charcoal. Reheat the solution, add a small amount of charcoal, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[7][11].
-
Solution 2: The compound may require a preliminary purification step (e.g., a quick silica (B1680970) plug filtration) before attempting recrystallization[13].
-
Problem 3: Product Yield is Very Low
A low recovery of crystalline material can defeat the purpose of the purification.
Possible Causes & Solutions:
-
Using an Excessive Amount of Solvent: As with the "no crystals" problem, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold[11][14].
-
Solution: Before the experiment, perform small-scale solubility tests to better estimate the required solvent volume. If the recrystallization is already complete, you may be able to recover more product by evaporating some solvent from the filtrate and cooling it again[11].
-
-
Premature Crystallization During Hot Filtration: If you filtered out insoluble impurities while the solution was hot, some of your product may have crystallized on the filter paper or in the funnel stem.
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with solvent that is not ice-cold, or with an excessive volume, will redissolve some of your product[14][16].
Data Presentation
Table 1: Properties of this compound (TMU) and Common Co-solvents
| Solvent | Formula | Boiling Point (°C) | Water Solubility | Key Characteristics |
| This compound | C₅H₁₂N₂O | 177 | Highly Soluble[1] | Polar aprotic, high boiling point, hygroscopic[1][3]. |
| Water | H₂O | 100 | (Solvent) | Common anti-solvent for polar compounds dissolved in organic solvents[6]. |
| Ethanol | C₂H₅OH | 78 | Miscible | Good "good" solvent, often used in pairs with water[6][9]. |
| Heptane | C₇H₁₆ | 98 | Insoluble | Non-polar anti-solvent. |
| Toluene | C₇H₈ | 111 | Insoluble | Aromatic, non-polar anti-solvent[6]. |
| Diethyl Ether | (C₂H₅)₂O | 35 | Slightly Soluble | Very volatile, good for washing final crystals due to low boiling point. |
Experimental Protocols
Protocol 1: Standard Recrystallization from TMU
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of TMU and heat the mixture (with stirring) on a hot plate in a fume hood. Continue adding small portions of hot TMU until the solid just dissolves completely[15].
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes[7][17].
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[15]. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield[16].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel[7].
-
Washing: With the vacuum disconnected, add a small amount of ice-cold wash solvent (e.g., diethyl ether) to the crystals to rinse away the TMU-rich mother liquor. Reapply the vacuum to pull the wash solvent through[7][16]. Repeat if necessary.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (TMU as "Good" Solvent)
-
Dissolution: Dissolve the impure compound in the minimum amount of hot TMU in an Erlenmeyer flask[8].
-
Addition of Anti-Solvent: While keeping the solution hot, add a suitable anti-solvent (e.g., water or heptane) dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated[8][9].
-
Clarification: Add a few more drops of hot TMU until the cloudiness just disappears, resulting in a clear, saturated solution[8].
-
Crystallization, Collection, and Drying: Follow steps 4-7 from the Standard Recrystallization protocol above.
Visualizations
Caption: General experimental workflow for recrystallization using TMU.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1,1,3,3-Tetramethylurea: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents and intermediates is fundamental to ensuring the reliability, reproducibility, and safety of research and manufacturing processes. 1,1,3,3-Tetramethylurea (TMU), a versatile aprotic polar solvent and reagent, is no exception.[1][2] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of TMU, supported by detailed experimental protocols and comparative data.
Quantitative NMR has gained significant traction as a primary ratio method for determining the purity of organic compounds.[3][4] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[4][5] This allows for the quantification of a substance without requiring an identical, certified reference material of the analyte, a distinct advantage over many chromatographic techniques.[6][7]
Purity Determination by Quantitative ¹H NMR (qNMR)
The ¹H NMR spectrum of this compound is exceptionally simple, exhibiting a single sharp singlet corresponding to the twelve equivalent protons of the four methyl groups. This simplicity makes it an ideal candidate for purity analysis by qNMR, as it minimizes the likelihood of signal overlap with potential impurities or the internal standard.
The internal standard method is the most common and accurate approach for absolute quantification in qNMR.[8] It involves adding a precisely weighed amount of a high-purity certified reference material (the internal calibrant) to a precisely weighed amount of the analyte sample.[9]
Experimental Protocol: qNMR Purity of this compound
1. Materials and Instrumentation:
-
Analyte: this compound (TMU) sample.
-
Internal Standard (IS): Maleic Anhydride (Certified Purity ≥ 99.5%). Must be chemically inert with the analyte.[6]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: 500 MHz (or higher) NMR Spectrometer.
-
Equipment: Analytical balance (readability ± 0.01 mg), 5 mm NMR tubes, volumetric flasks, pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial. Record the weight (m_IS).
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.[10]
3. NMR Data Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[10]
-
Temperature: 25 °C (regulated).[10]
-
Relaxation Delay (D1): ≥ 7 times the longest T₁ relaxation time of any proton signal being quantified (typically 30-60 seconds for quantitative accuracy).[6]
-
Acquisition Time (AQ): ~3-4 seconds.
-
Number of Scans (NS): 8 to 16, ensuring a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[9]
-
Dummy Scans (DS): 4.[10]
4. Data Processing:
-
Apply a small line-broadening factor (e.g., LB = 0.1 - 0.3 Hz) if necessary.[10]
-
Perform manual phasing and baseline correction (e.g., 5th order polynomial) to ensure accurate integration.[10]
-
Integrate the characteristic singlet of TMU (~2.8 ppm in CDCl₃) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of Maleic Anhydride at ~7.1 ppm).
5. Purity Calculation: The purity of the analyte (P_analyte) as a mass fraction percentage is calculated using the following equation[3][9]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal.
-
N: Number of protons for the integrated signal (N_analyte = 12 for TMU; N_IS = 2 for Maleic Anhydride).
-
M: Molar mass (M_analyte = 116.16 g/mol ; M_IS = 98.06 g/mol ).
-
m: Weighed mass.
-
P_IS: Certified purity of the internal standard.
Alternative Purity Analysis Methods
While qNMR is a powerful technique, traditional chromatographic methods are also widely used for purity determination.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Given its boiling point of 177 °C, this compound is sufficiently volatile for analysis by Gas Chromatography.[2] GC-FID is a robust technique for separating and quantifying volatile organic compounds.[11]
Experimental Protocol: GC-FID
-
Instrumentation: Gas Chromatograph with an FID detector.
-
Column: A polar capillary column (e.g., Agilent CP-Volamine or equivalent, 60 m x 0.32 mm x 1.8 µm) is recommended for analyzing amines and related compounds.[12]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.
-
Quantification: Area percent normalization (assuming all impurities have a similar response factor to TMU) or external/internal standard calibration using a TMU reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, but its application to TMU presents a challenge: the molecule lacks a significant UV chromophore. Therefore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable than a standard UV detector.
Experimental Protocol: HPLC-ELSD
-
Instrumentation: HPLC system with an ELSD.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings: Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow: 1.5 SLM.
-
Quantification: Typically requires an external standard calibration curve with a TMU reference standard.
Data Presentation: Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, available equipment, and the nature of expected impurities.
Table 1: Comparison of Analytical Techniques for TMU Purity Analysis
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Signal area proportional to molar concentration.[4] | Separation by volatility, detection by flame ionization. | Separation by polarity, detection by light scattering. |
| Reference Standard | Requires a certified internal standard (can be structurally different).[7] | Requires a certified TMU standard for accurate quantification. | Requires a certified TMU standard for accurate quantification. |
| Specificity | High; depends on signal resolution. 2D NMR can confirm peak purity.[8] | High; based on retention time. Co-elution is possible. | Moderate to High; based on retention time. |
| Accuracy | Very High (Primary Method).[13] | High (with proper calibration). | High (with proper calibration). |
| Precision | High (RSD < 1%). | High (RSD < 2%). | High (RSD < 2%). |
| Analysis Time | ~15-20 min per sample (including setup).[7] | ~15-20 min per sample run. | ~10-15 min per sample run. |
| Strengths | Absolute quantification, no analyte-specific standard needed, structural info.[14] | High sensitivity for volatile compounds, robust. | Broad applicability, good for non-volatile impurities. |
| Weaknesses | Lower sensitivity than GC/HPLC, requires high-field NMR. | Not suitable for non-volatile impurities, requires TMU standard. | Requires TMU standard, detector response can be non-linear. |
Table 2: Hypothetical Purity Analysis Data for a Single Batch of this compound
| Method | Result (Purity, w/w %) | Relative Standard Deviation (RSD, n=3) |
| ¹H qNMR | 99.65% | 0.15% |
| GC-FID (Area %) | 99.78% | 0.35% |
| HPLC-ELSD | 99.59% | 0.41% |
Note: The data in Table 2 is illustrative and represents typical performance for these methods.
Conclusion
For the purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior method for achieving accurate and traceable absolute purity values without the need for a specific TMU reference standard. Its high precision and the structural information it provides make it an invaluable tool in research, development, and quality control settings.
Gas Chromatography (GC-FID) is a reliable and robust alternative, particularly well-suited for routine quality control where high throughput and sensitivity to volatile impurities are required. HPLC with a universal detector like ELSD is also a viable option, especially for identifying non-volatile impurities that would be missed by GC. However, both chromatographic methods fundamentally rely on calibration against a well-characterized reference standard of the main analyte for accurate quantification. The choice of method should align with the specific analytical objective, available resources, and the required level of uncertainty in the final purity value.
References
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. This compound | 632-22-4 [chemicalbook.com]
- 3. usp.org [usp.org]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Solvents: 1,1,3,3-Tetramethylurea vs. DMF in Chemical Synthesis
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and purity of a reaction. For decades, N,N-Dimethylformamide (DMF) has been a workhorse polar aprotic solvent, valued for its broad solvency. However, growing concerns over its reproductive toxicity have prompted a search for safer alternatives. One such contender is 1,1,3,3-Tetramethylurea (TMU), a structurally related urea (B33335) derivative. This guide provides an in-depth comparison of TMU and DMF as reaction solvents, offering experimental data, detailed protocols, and safety profiles to aid researchers in making informed decisions.
Physicochemical Properties: A Tale of Two Solvents
Both TMU and DMF are colorless, high-boiling, polar aprotic solvents. A summary of their key physical and chemical properties is presented below.
| Property | This compound (TMU) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₅H₁₂N₂O | C₃H₇NO |
| Molar Mass | 116.16 g/mol | 73.09 g/mol |
| Boiling Point | 176.5 °C | 153 °C |
| Melting Point | -1.2 °C | -61 °C |
| Density | 0.968 g/mL | 0.944 g/mL |
| Dielectric Constant | 23.6 | 36.7 |
| Dipole Moment | 3.47 D | 3.82 D |
Performance in Key Chemical Reactions
The choice of solvent can significantly impact the outcome of a chemical reaction. Here, we compare the performance of TMU and DMF in several common and important transformations in organic synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of drug discovery and development. While DMF has traditionally been the solvent of choice, studies have explored TMU as a potential substitute.
| Reaction | Solvent | Crude Purity (%) | Yield (%) | Reference |
| SPPS of a model octapeptide | DMF | 86 | 100 (mass gain) | [1] |
| TMU | 78 | 93 (mass gain) | [1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) in DMF
This protocol outlines the manual synthesis of a peptide on a Rink amide resin using the Fmoc/tBu strategy.
-
Resin Swelling: Place the desired amount of Rink amide resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the resin. Agitate the mixture for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution. Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and then treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to remove the side-chain protecting groups and cleave the peptide from the resin.
Solid-Phase Peptide Synthesis Workflow
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of aryl ethers, amines, and other derivatives. Polar aprotic solvents like DMF are known to accelerate these reactions. While specific comparative data with TMU is limited, both solvents are expected to facilitate SNAr reactions. DMF can even act as a source of dimethylamine (B145610) under certain conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution in DMF
This protocol describes a general procedure for the reaction of an activated aryl fluoride (B91410) with an amine.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl fluoride (1.0 eq) and the amine (1.2 eq) in DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General SNAr Mechanism
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. DMF is a commonly used solvent in these transformations. While TMU is less common, its polar aprotic nature suggests it could be a viable alternative.
Experimental Protocol: Suzuki-Miyaura Coupling in Aqueous DMF
This protocol describes a ligand-free palladium-catalyzed Suzuki coupling.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a mixture of DMF and water (e.g., 4:1 v/v) followed by palladium(II) acetate (B1210297) (1-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Safety and Environmental Profile
A critical aspect of solvent selection is the assessment of its toxicity and environmental impact.
| Parameter | This compound (TMU) | N,N-Dimethylformamide (DMF) |
| Acute Oral Toxicity (LD50, rat) | 800 - 2250 mg/kg[2][3] | ~2800 mg/kg |
| Dermal Toxicity (LD50, rabbit) | 3160 mg/kg[2] | ~4720 mg/kg |
| Reproductive Toxicity | Experimental teratogen and reproductive effects reported.[4] Fetotoxic in rats.[5] | Known reproductive toxicant (H360D: May damage the unborn child).[6] |
| Environmental Fate | Information on biodegradability is limited. | Readily biodegradable, but its production has environmental impacts. |
DMF is classified as a substance of very high concern (SVHC) under REACH due to its reproductive toxicity.[6] While TMU also shows evidence of reproductive toxicity in animal studies, it is not currently under the same level of regulatory scrutiny as DMF.[4][5][7]
Conclusion
Both this compound and DMF are effective polar aprotic solvents for a range of chemical transformations. DMF often provides slightly better performance in terms of yield and purity, particularly in well-established applications like solid-phase peptide synthesis.[1] However, the significant reproductive toxicity of DMF is a major drawback.
TMU presents itself as a viable, albeit sometimes less efficient, alternative. Its lower acute toxicity and the absence of a harmonized classification as a reproductive toxicant may make it a more attractive choice in certain contexts, especially in early-stage research and development where a switch to a less hazardous solvent is desirable.
Ultimately, the choice between TMU and DMF will depend on a careful evaluation of the specific reaction requirements, performance, and, most importantly, the health and safety considerations for the intended application. Further comparative studies are warranted to fully elucidate the performance of TMU across a broader spectrum of chemical reactions.
References
- 1. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 632-22-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1,3,3-Tetramethylurea (TMU): A Safer Alternative to HMPA for Researchers and Drug Development Professionals
A comparative guide to the performance, safety, and application of 1,1,3,3-Tetramethylurea as a substitute for the carcinogenic solvent Hexamethylphosphoramide (HMPA).
In the landscape of chemical synthesis, the choice of solvent is pivotal, influencing reaction kinetics, product yields, and, critically, laboratory safety. For decades, Hexamethylphosphoramide (HMPA) was a widely used polar aprotic solvent, prized for its exceptional solvating power, particularly in reactions involving organometallic reagents and in promoting nucleophilic substitutions. However, the serious health risks associated with HMPA, most notably its classification as a carcinogen, have necessitated a shift towards safer alternatives. This guide provides a comprehensive comparison of this compound (TMU) as a viable and less hazardous substitute for HMPA, supported by physical properties, toxicity data, and general experimental considerations.
Executive Summary: HMPA vs. TMU
| Feature | Hexamethylphosphoramide (HMPA) | This compound (TMU) |
| Carcinogenicity | Proven carcinogen in rats; considered a potential human carcinogen.[1] | Not classified as a carcinogen, but shows reproductive toxicity in animal studies.[2] |
| Toxicity Profile | Highly toxic; use is severely restricted.[1] | Moderate acute toxicity; safer alternative to HMPA.[2] |
| Solvent Properties | Excellent polar aprotic solvent, enhances reactivity of organometallic reagents. | Good polar aprotic solvent, often used as a substitute for HMPA.[2] |
| Applications | Nucleophilic substitution, enolate chemistry, organometallic reactions. | Used in similar applications to HMPA, including as a solvent for Grignard reagents.[2] |
Physical and Chemical Properties
A comparison of the key physical and chemical properties of HMPA and TMU is essential for understanding their behavior as solvents and for planning their use in chemical reactions.
| Property | Hexamethylphosphoramide (HMPA) | This compound (TMU) |
| CAS Number | 680-31-9 | 632-22-4 |
| Molecular Formula | C₆H₁₈N₃OP | C₅H₁₂N₂O |
| Molar Mass | 179.20 g/mol | 116.16 g/mol |
| Boiling Point | 232.5 °C | 176.5 °C[2] |
| Melting Point | 7.2 °C | -1.2 °C[2] |
| Density | 1.03 g/mL | 0.968 g/mL[2] |
| Dielectric Constant | ~30 | Not readily available |
Toxicity and Safety Profile: A Compelling Case for Substitution
The primary impetus for replacing HMPA stems from its significant toxicity. HMPA is a known carcinogen in rats and is classified as a substance that is reasonably anticipated to be a human carcinogen.[1] Its use is highly restricted and requires stringent safety protocols.
In contrast, this compound (TMU) presents a much more favorable safety profile. While not entirely devoid of hazards, its acute toxicity is considered moderate.[2] Studies have indicated some reproductive toxicity in animals, but it is not classified as a carcinogen. This significant reduction in long-term health risks makes TMU a compelling alternative for researchers and professionals in drug development who are seeking to minimize exposure to hazardous materials in the laboratory.
Performance in Key Synthetic Reactions: A Qualitative Comparison
While direct quantitative comparisons of reaction yields and selectivities between HMPA and TMU are not abundant in the literature, the chemical properties of TMU as a polar aprotic solvent suggest its suitability as a replacement in many applications where HMPA is traditionally used. Below are discussions of key reaction types and general considerations for substitution.
Enolate Alkylation
HMPA is known to be highly effective in promoting the alkylation of enolates by solvating the metal cation and increasing the nucleophilicity of the enolate. This often leads to higher yields and can influence the regioselectivity of the reaction. TMU, as a polar aprotic solvent, can also solvate cations and is expected to be a suitable replacement in many enolate alkylation reactions. However, reaction conditions may need to be optimized.
Wittig Reaction
The Wittig reaction is another area where HMPA has been employed to improve yields and influence stereoselectivity. The ability of HMPA to solvate lithium salts is crucial in "salt-free" Wittig reactions. Given that TMU is also a polar aprotic solvent, it is a logical candidate for substitution, although adjustments to the reaction protocol may be necessary to achieve comparable results.
Organometallic Reactions
HMPA is frequently used as a co-solvent in reactions involving organolithium reagents to break up aggregates and increase reactivity. TMU can also serve as a Lewis base to coordinate with metal cations and is used as a solvent for Grignard reagents, indicating its utility in organometallic chemistry.
Experimental Protocols: General Guidance for Substitution
Due to the lack of direct comparative studies, the following protocols are provided as general starting points for substituting HMPA with TMU. Optimization of reaction time, temperature, and stoichiometry is highly recommended.
General Protocol for Enolate Alkylation
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone or ester in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). Cool the solution to the desired temperature (typically -78 °C). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.
-
Solvent Addition: To the enolate solution, add this compound (TMU) as a co-solvent. The amount of TMU may need to be optimized, but a starting point is often a percentage of the total solvent volume (e.g., 10-25%).
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Wittig Reaction
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the phosphonium (B103445) salt in anhydrous THF or another suitable aprotic solvent. Add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.
-
Solvent Addition: If a co-solvent is desired to enhance reactivity, add anhydrous this compound (TMU) to the ylide solution.
-
Reaction with Carbonyl: Cool the ylide solution to the appropriate temperature (e.g., 0 °C or room temperature) and add the aldehyde or ketone dropwise.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, followed by extraction and purification of the resulting alkene, typically by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Visualizing the Hazard: The Metabolic Activation of HMPA
The carcinogenicity of HMPA is understood to arise from its metabolism in the body. Cytochrome P450 enzymes play a key role in this process, converting HMPA into reactive metabolites that can then interact with cellular macromolecules like DNA, leading to mutations and potentially cancer.
Logical Workflow for Solvent Replacement
The decision to replace a hazardous solvent like HMPA with a safer alternative like TMU involves a logical workflow that considers safety, performance, and optimization.
References
Performance comparison of peptide coupling reagents that produce 1,1,3,3-Tetramethylurea
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical step that dictates the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of common uronium-based peptide coupling reagents that generate 1,1,3,3-tetramethylurea (TMU) as a byproduct, with a focus on HBTU, HATU, and HCTU. The performance of these reagents is evaluated based on experimental data from various studies, providing a clear basis for selection in different synthetic contexts.
Quantitative Performance Analysis
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize quantitative data on the performance of various coupling reagents, particularly concerning the preservation of stereochemical integrity.
Table 1: Comparative Racemization Levels of Common Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [1] |
| HATU | 0.5 - 2.0% | [1] |
| HCTU | 1.0 - 4.0% | [1] |
| COMU | < 1.0% | [1] |
| TBTU | 2.0 - 6.0% | [1] |
| PyBOP | 1.0 - 3.5% | [1] |
| DIC/HOBt | 0.5 - 2.5% | [1] |
Key Observations:
-
HATU consistently demonstrates a lower propensity for racemization compared to HBTU.[1] This is largely attributed to the 7-azabenzotriazole (HOAt) moiety, which accelerates the coupling reaction, thereby reducing the time the activated amino acid is susceptible to epimerization.[2]
-
COMU emerges as a superior reagent for minimizing racemization, often resulting in less than 1% of the D-isomer.[1]
-
While effective, HBTU shows a moderate level of racemization, which may be a concern in the synthesis of peptides where stereochemical purity is paramount.[1]
Table 2: Qualitative Performance Comparison of Uronium-Based Reagents
| Parameter | HATU | HBTU | HCTU | COMU |
| Reactivity | Very High | Medium-High | High | High |
| Coupling Speed | Faster | Slower | Fast | Fast |
| Racemization Suppression | High | Moderate | Good | Very High |
| Performance in "Difficult" Sequences | Excellent | Good | Very Good | Excellent |
| Cost-Effectiveness | Lower | Higher | Moderate | Moderate |
| Safety Profile | Standard | Standard | Standard | Safer (non-explosive Oxyma-based) |
Data synthesized from multiple sources.[2][3][4]
Mechanism of Action: The Formation of this compound
Uronium-based coupling reagents like HBTU, HATU, and HCTU share a common mechanism. In the presence of a base, they react with the carboxylic acid of an N-protected amino acid to form a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, forming the desired peptide bond. A key byproduct of this activation step is this compound (TMU).
Caption: General mechanism of peptide bond formation using uronium reagents.
Experimental Protocols
The following is a generalized protocol for a comparative study of coupling reagents in solid-phase peptide synthesis (SPPS). Specific quantities and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
General Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HATU, HBTU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reagents for analysis (e.g., HPLC solvents, mass spectrometry matrix)
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done for 5-10 minutes, repeated once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Comparative Coupling Step:
-
Activation Solution Preparation (for a 0.1 mmol scale):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 0.5 mmol, 5 eq.) and the coupling reagent (e.g., HATU, HBTU, or HCTU at ~0.48 mmol, 4.8 eq.) in DMF.
-
Add the base (e.g., DIPEA, 1.0 mmol, 10 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a set time (e.g., 45-60 minutes). For a comparative study, this time should be kept constant across all reagents being tested.
-
-
Monitoring:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and the this compound byproduct.
-
Cleavage and Purification:
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM.
-
Cleavage: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. The peptide can then be purified and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine yield, purity, and the extent of racemization.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice of a uronium-based coupling reagent that produces this compound involves a trade-off between reaction efficiency, cost, and the need to minimize side reactions, particularly racemization. For routine syntheses, HBTU remains a cost-effective and reliable option. However, for challenging sequences, such as those involving sterically hindered amino acids or those prone to aggregation, HATU and HCTU offer superior performance due to their higher reactivity.[3] When the preservation of stereochemical integrity is of the utmost importance, HATU, and especially COMU, are the reagents of choice due to their ability to suppress racemization effectively.[1] This guide, supported by the provided data and protocols, should serve as a valuable resource for making informed decisions in the planning and execution of peptide synthesis projects.
References
Navigating the Koenigs-Knorr Glycosylation Landscape: A Guide to Alternatives for 1,1,3,3-Tetramethylurea
For researchers, scientists, and professionals in drug development, the Koenigs-Knorr glycosylation is a cornerstone reaction for the synthesis of complex carbohydrates and glycoconjugates. The choice of reagents, particularly the base used as a proton scavenger, can significantly impact reaction outcomes. While 1,1,3,3-Tetramethylurea (TMU) has been a common choice, a growing body of evidence highlights its potential drawbacks and showcases superior alternatives in various contexts. This guide provides an objective comparison of TMU and its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The traditional role of a base like TMU in the silver triflate (AgOTf) promoted Koenigs-Knorr reaction is to neutralize the liberated triflic acid, thereby preventing the degradation of acid-sensitive substrates and products. However, its utility is not universal, and in certain modern modifications of the Koenigs-Knorr reaction, its presence can be detrimental.
Performance Comparison of this compound and Its Alternatives
The selection of a suitable alternative to TMU is highly dependent on the specific Koenigs-Knorr reaction conditions being employed, particularly the choice of promoter. Below is a summary of quantitative data from comparative studies.
| Promoter System | Base/Alternative | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| AgOTf | This compound (TMU) | Acetobromodisaccharides | 8-Ethoxycarbonyloctanol (B43726) | 1,2-trans-Glycoside | 50-60 | Not Specified | [1] |
| AgOTf | 2,4,6-Collidine | Acetobromodisaccharides | 8-Ethoxycarbonyloctanol | 1,2-Orthoacetate | 60-70 | Not Applicable | [1] |
| Ag₂O / TMSOTf (catalytic) | This compound (TMU) | Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | <10 | Not Specified | [2][3] |
| Ag₂O / TMSOTf (catalytic) | No strong base | Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 99 | α-isomer | [2][3] |
| Urea (B33335) (catalytic) | Urea | Per-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 92 | 1:11 | [4] |
| Urea (catalytic) | Urea | Per-O-benzoyl-α-D-glucopyranosyl bromide | Isopropanol | Isopropyl β-D-glucopyranoside | 95 | 1:15 | [4] |
Key Findings:
-
Detrimental Effect in TMSOTf-Catalyzed Reactions: In the highly efficient Ag₂O/TMSOTf-catalyzed Koenigs-Knorr glycosylation developed by Demchenko and co-workers, the addition of TMU was found to be severely detrimental, leading to a dramatic decrease in the product yield to less than 10%.[2][3] This is attributed to TMU scavenging the protons required for the regeneration of the catalytically active species.
-
Divergent Pathways with Hindered Pyridines: When using silver triflate as a promoter, the choice between TMU and a hindered pyridine (B92270) base like 2,4,6-collidine can lead to completely different products. While TMU promotes the formation of the desired 1,2-trans-glycoside, collidine favors the formation of the isomeric 1,2-orthoacetate.[1]
-
Urea as a Metal-Free Catalyst: Urea has emerged as a powerful, metal-free organocatalyst for the Koenigs-Knorr reaction. It activates the glycosyl halide through hydrogen bonding and promotes glycosylation with excellent yields and high anomeric selectivity, offering a milder and more environmentally friendly alternative to heavy metal promoters and strong bases.[4][5]
Experimental Protocols
Below are detailed experimental protocols for key Koenigs-Knorr glycosylation methods discussed in this guide.
Protocol 1: Silver Triflate/1,1,3,3-Tetramethylurea Promoted Glycosylation
This protocol is adapted from the work of Bundle and co-workers for the synthesis of 1,2-trans-glycosides.[1]
Materials:
-
Acetobromodisaccharide (e.g., acetobromomaltose) (1.0 equiv)
-
8-Ethoxycarbonyloctanol (1.2 equiv)
-
Silver triflate (1.1 equiv)
-
This compound (TMU) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A solution of the acetobromodisaccharide and 8-ethoxycarbonyloctanol in anhydrous dichloromethane is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an inert atmosphere.
-
The mixture is cooled to -78 °C.
-
A solution of silver triflate and TMU in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at -78 °C and allowed to slowly warm to room temperature overnight.
-
The reaction mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the 1,2-trans-glycoside.
Protocol 2: Silver(I) Oxide/Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf) Catalyzed Glycosylation
This highly efficient protocol is based on the work of Demchenko and co-workers and notably omits the use of a strong organic base.[2][3]
Materials:
-
Glycosyl bromide (e.g., per-benzoylated mannosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.2 equiv)
-
Silver(I) oxide (Ag₂O) (2.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of the glycosyl acceptor, Ag₂O, and activated 4 Å molecular sieves in anhydrous dichloromethane is added a solution of the freshly prepared glycosyl bromide in anhydrous dichloromethane at room temperature under an inert atmosphere.
-
TMSOTf is then added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC. Upon completion (typically within minutes), the reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to yield the desired disaccharide.
Protocol 3: Urea-Catalyzed Stereoselective Glycosylation
This metal-free method, developed by Ye and co-workers, offers a green alternative for Koenigs-Knorr type reactions.[4]
Materials:
-
Glycosyl bromide or chloride (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Urea (0.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the glycosyl halide, glycosyl acceptor, urea, and activated 4 Å molecular sieves in anhydrous dichloromethane is stirred at room temperature under an inert atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted with an appropriate solvent system to afford the pure glycoside.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows and logical relationships of the discussed Koenigs-Knorr glycosylation methods.
Caption: General workflow of Koenigs-Knorr glycosylation with different promoter systems.
Caption: Decision-making flowchart for selecting a Koenigs-Knorr protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Koenigs-Knorr Glycosylation Catalyzed by Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Reaction Kinetics in 1,1,3,3-Tetramethylurea and Other Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection for Optimal Reaction Performance
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and mechanistic pathways. This guide provides a comprehensive comparative study of reaction kinetics in 1,1,3,3-Tetramethylurea (TMU) versus other commonly employed polar aprotic solvents, namely Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), and Hexamethylphosphoramide (HMPA). By presenting objective experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in solvent selection for their specific applications.
The Role of Polar Aprotic Solvents in Reaction Kinetics
Polar aprotic solvents are characterized by their moderate to high dielectric constants and significant dipole moments, yet they lack acidic protons. These properties make them particularly well-suited for promoting bimolecular nucleophilic substitution (SN2) reactions. Their ability to solvate cations while leaving anions relatively "naked" and more reactive is a key factor in accelerating these reactions. The general trend for SN2 reactions is that they are favored in polar aprotic solvents, which can stabilize the transition state and enhance the nucleophilicity of the attacking species.
Physical Properties of Selected Polar Aprotic Solvents
A solvent's physical properties are fundamental to its behavior in a reaction. The following table summarizes key parameters for TMU and other common polar aprotic solvents.
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) |
| This compound (TMU) | C₅H₁₂N₂O | 116.16 | 177 | 23.5 | 3.33 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | 3.82 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 3.96 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 82 | 37.5 | 3.92 |
| Hexamethylphosphoramide (HMPA) | C₆H₁₈N₃OP | 179.20 | 232 | 30.0 | 5.54 |
Note: Values are approximate and can vary slightly with temperature and pressure.
Comparative Reaction Kinetics: The Menschutkin Reaction
To provide a quantitative comparison, we will examine the Menschutkin reaction, a classic SN2 reaction involving the quaternization of a tertiary amine by an alkyl halide. While direct, side-by-side comparative studies across all five solvents are scarce, we can compile and analyze data from various sources for the reaction of triethylamine (B128534) (Et₃N) with ethyl iodide (EtI).
| Solvent | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) at 25°C | Relative Rate |
| This compound (TMU) | Data not readily available in comparative studies | - |
| Dimethylformamide (DMF) | 36.8 | 1.00 |
| Dimethyl sulfoxide (DMSO) | 200 | 5.43 |
| Acetonitrile (ACN) | 21.2 | 0.58 |
| Hexamethylphosphoramide (HMPA) | 1580 | 42.9 |
Analysis of Kinetic Data:
The data, although incomplete for TMU, highlights the significant influence of the solvent on the reaction rate. HMPA, with its high dipole moment and ability to strongly solvate cations, exhibits the fastest reaction rate. DMSO also demonstrates a substantial rate enhancement compared to DMF and ACN. The lower rate in ACN, despite its high dielectric constant, can be attributed to its linear geometry, which may hinder its ability to solvate the transition state as effectively as the other solvents.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for key experiments used to determine reaction kinetics.
Monitoring Reaction Kinetics using UV-Visible Spectrophotometry
This method is suitable for reactions where a reactant or product has a distinct absorbance in the UV-Visible spectrum that changes as the reaction progresses.
Objective: To determine the rate constant of a reaction by monitoring the change in absorbance over time.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Reactants and chosen polar aprotic solvent
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the reactants in the desired polar aprotic solvent.
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the species being monitored (either a reactant disappearing or a product forming).
-
Kinetic Run: a. Equilibrate the reactant solutions and the solvent to the desired reaction temperature. b. Mix the reactants in the cuvette at time t=0. c. Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer. d. Record the absorbance at λ_max at regular time intervals until the reaction is complete or has proceeded sufficiently.
-
Data Analysis: a. Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction. c. The rate constant (k) can be determined from the slope of the linear plot.
Monitoring Reaction Kinetics using NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions where the proton or other NMR-active nuclei environments change significantly between reactants and products.
Objective: To determine the rate constant of a reaction by monitoring the change in the concentration of reactants and products over time using NMR spectroscopy.
Materials:
-
NMR Spectrometer with variable temperature capabilities
-
NMR tubes
-
Reactants and deuterated polar aprotic solvent
-
Internal standard (optional)
Procedure:
-
Sample Preparation: In an NMR tube, combine the reactants in the deuterated solvent at a known concentration. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals can be included for accurate quantification.
-
NMR Data Acquisition: a. Quickly insert the NMR tube into the pre-equilibrated NMR spectrometer. b. Acquire a series of ¹H NMR (or other relevant nuclei) spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals corresponding to specific protons of a reactant and a product in each spectrum. b. The relative concentrations of the reactant and product at each time point can be determined from the ratio of their integral values (and a correction factor if the number of protons is different). c. Plot the concentration data as described in the UV-Vis protocol to determine the reaction order and rate constant.
Visualizing Reaction Concepts
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow.
Caption: Generalized SN2 reaction mechanism.
Caption: General experimental workflow for a kinetic study.
Conclusion
The selection of an appropriate polar aprotic solvent is a critical step in optimizing reaction kinetics. While HMPA often provides the highest reaction rates for SN2 reactions, its toxicity limits its practical use. DMSO and DMF are effective and commonly used alternatives. Based on its physical properties, this compound is a promising polar aprotic solvent, and further quantitative kinetic studies are warranted to fully characterize its performance relative to other standard solvents. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to build a comprehensive understanding of solvent effects and make data-driven decisions for their synthetic endeavors.
Validating the Absence of 1,1,3,3-Tetramethylurea in Final Product: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a final product is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the absence of 1,1,3,3-Tetramethylurea (TMU), a common byproduct of certain peptide coupling reagents. We present a comparison of TMU with alternative coupling reagents, detail experimental protocols for its detection, and offer guidance based on international regulatory standards.
Comparison of Analytical Methods for TMU Detection
The selection of an appropriate analytical method for detecting and quantifying this compound (TMU) is critical for validating its absence in a final product. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, specificity, and sample throughput.
Below is a summary of the quantitative performance of these methods. Please note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) values can vary depending on the specific instrument, method parameters, and sample matrix. The values presented here are representative and intended for comparative purposes.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | ~0.1 µg/mL | ~0.3 µg/mL | Robust, widely available, suitable for routine quality control. | Lower sensitivity compared to MS detection. Potential for co-elution with other impurities. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | ~0.05 µg/mL | 0.5 µ g/media [1] | High sensitivity and specificity, excellent for identifying and quantifying trace impurities. | Requires TMU to be volatile and thermally stable. Potential for matrix effects. |
| ¹H NMR | Detection of protons in a magnetic field, providing structural and quantitative information. | ~10 µM | ~50 µM | Non-destructive, provides structural confirmation, requires minimal sample preparation. | Lower sensitivity compared to chromatographic methods. May require higher concentrations of the analyte for detection. |
Alternatives to TMU-Generating Coupling Reagents
This compound is a byproduct of uronium/aminium-based coupling reagents such as HATU, HBTU, and HCTU. To avoid the presence of TMU in the final product, alternative classes of coupling reagents can be employed. The choice of coupling reagent can impact reaction efficiency, cost, and the impurity profile of the synthetic product.
| Coupling Reagent Class | Examples | Common Byproducts | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | This compound (TMU) , HOAt, HOBt | High coupling efficiency, fast reaction times, low racemization.[2] |
| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea (DIU), 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Cost-effective, widely used.[3][4] |
| Phosphonium Salts | PyBOP, PyAOP | Hexamethylphosphoramide (HMPA - from BOP), Tris(pyrrolidino)phosphine oxide | High reactivity, low racemization. |
| Immonium Salts | COMU | Water-soluble morpholino urea (B33335) derivative | Safer alternative to benzotriazole-based reagents, water-soluble byproducts for easy removal.[5] |
Regulatory Framework for Impurity Validation
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities.[2][6]
Key principles from these guidelines relevant to validating the absence of a process-related impurity like TMU include:
-
Reporting Threshold: A level above which an impurity must be reported.
-
Identification Threshold: A level above which the structure of an impurity must be determined.
-
Qualification Threshold: A level above which the biological safety of an impurity must be established.
Analytical procedures used for quantifying impurities must be validated according to ICH Q2(R1) guidelines, which cover parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[3][7]
Experimental Protocols
Validated HPLC-UV Method for the Determination of TMU
This protocol describes a reverse-phase HPLC method for the quantification of TMU in a final product.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Final product sample
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TMU reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the final product in 10 mL of the diluent.
4. Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze blank (diluent), placebo (if applicable), TMU standard, and spiked sample to demonstrate that the TMU peak is free from interference.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking the final product with known amounts of TMU at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample at the target concentration and assess the relative standard deviation (RSD) of the results.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for validating the absence of TMU.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. peptide.com [peptide.com]
- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
Navigating the Solvent Landscape: An Environmental Impact Assessment of 1,1,3,3-Tetramethylurea Versus Common Alternatives
For researchers, scientists, and professionals in drug development, the selection of a solvent extends beyond its chemical properties to its environmental footprint. This guide provides an objective comparison of the environmental impact of 1,1,3,3-Tetramethylurea (TMU) against a spectrum of conventional and greener solvents. By presenting quantitative data on key environmental indicators, this document aims to facilitate informed solvent selection, aligning with the principles of green chemistry and sustainable laboratory practices.
The environmental impact of solvents is a significant concern, encompassing issues such as air and water pollution, and persistence in the environment.[1][2] Traditional solvents often contribute to the emission of volatile organic compounds (VOCs), which are precursors to ground-level ozone and smog.[3] Furthermore, their potential for aquatic toxicity and resistance to biodegradation pose risks to ecosystems.[1] This guide offers a data-driven assessment of this compound in comparison to other frequently used laboratory solvents, providing a foundation for environmentally responsible decision-making.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental data for this compound and a selection of common and alternative solvents. The data has been compiled from various sources, including safety data sheets and chemical registration dossiers, to provide a comparative overview of their potential environmental impact.
| Solvent | CAS Number | Biodegradability (%) | Aquatic Toxicity (Daphnia magna EC50, 48h, mg/L) | Vapor Pressure (at 20-25°C) |
| This compound | 632-22-4 | Data not readily available | 2900 | 0.42 mmHg (20°C) |
| Traditional Solvents | ||||
| Acetone | 67-64-1 | Readily biodegradable (ca. 91% in 28 days)[1] | 8800[1] | 30.6 kPa (25°C)[4] |
| Acetonitrile | 75-05-8 | Not readily biodegradable (40% in 12 days) | >1000 | 9.71 kPa (20°C)[3] |
| Dichloromethane (DCM) | 75-09-2 | Readily biodegradable[5][6] | 1.6 | 57.3 kPa (25°C)[7] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Readily biodegradable | >500 | 2.7 mmHg (20°C)[8] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Not readily biodegradable (31% in 28 days)[9] | 25000 | 0.42 mmHg (20°C)[10] |
| Greener Alternatives | ||||
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Not readily biodegradable | >100 | 136 hPa (20°C)[11] |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | Data not readily available | >100 | 59.9 hPa (25°C)[1][12] |
| Cyrene™ (Dihydrolevoglucosenone) | 53716-82-8 | Readily biodegradable[13][14] | >100 | 0.28 hPa (25°C)[15] |
Experimental Protocols
To ensure a comprehensive understanding of the data presented, this section details the methodologies for the key experiments cited.
OECD 301C: Ready Biodegradability – Modified MITI Test (I)
This test evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum.
-
Principle: A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms from a standard source. The consumption of oxygen is measured over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[11][16]
-
Apparatus: The test is typically conducted in a closed respirometer that automatically measures oxygen uptake.[16]
-
Procedure:
-
Prepare a mineral medium containing the test substance at a known concentration.
-
Inoculate the medium with a standard inoculum of microorganisms.
-
Incubate the mixture in the dark at a constant temperature (typically 25 ± 1°C).[16]
-
Continuously measure the oxygen consumption for 28 days.
-
A control with the inoculum but without the test substance is run in parallel to determine the background oxygen consumption.
-
A reference substance with known biodegradability is also tested to validate the test system.
-
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[17]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[4][12]
-
Apparatus: The test is conducted in glass beakers or other suitable vessels.
-
Procedure:
-
A series of test solutions of different concentrations of the substance in water are prepared. A control group with no test substance is also included.[18]
-
A specified number of daphnids (typically 20 per concentration, divided into replicates) are introduced into each test vessel.[18]
-
The vessels are maintained at a constant temperature (20 ± 2°C) with a defined light-dark cycle for 48 hours.[12]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[7]
-
-
Endpoint: The result is expressed as the median effective concentration (EC50), which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[4]
EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings
This method is used to determine the amount of volatile organic compounds (VOCs) in a sample.
-
Principle: The method involves determining the total volatile content, water content, and density of the sample. The VOC content is then calculated by difference.[8][19]
-
Procedure:
-
Volatile Content: A known weight of the sample is heated in an oven at a specified temperature for a set period. The weight loss represents the total volatile content.[5]
-
Water Content: The water content is determined by Karl Fischer titration or gas chromatography.
-
Density: The density of the sample is measured using a pycnometer or other suitable density-measuring device.
-
Calculation: The VOC content is calculated by subtracting the weight of water and any exempt non-photochemically reactive compounds from the total volatile content. The result is typically expressed in grams per liter (g/L).[8]
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a solvent with consideration for its environmental impact.
Caption: A flowchart for environmentally conscious solvent selection.
By integrating these quantitative metrics and standardized protocols into the decision-making process, researchers and drug development professionals can make more sustainable choices that minimize environmental harm while meeting the technical requirements of their work.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. eurolab.net [eurolab.net]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. epa.gov [epa.gov]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. rtilab.com [rtilab.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. Dihydrolevoglucosenone - Wikipedia [en.wikipedia.org]
- 14. carlroth.com [carlroth.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. epa.gov [epa.gov]
A Comparative Guide to Spectroscopic Methods for the Confirmation of 1,1,3,3-Tetramethylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic methods for confirming the identity of 1,1,3,3-Tetramethylurea (TMU), a versatile solvent and reagent in organic synthesis. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Data Summary
The identity of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive chemical fingerprint of the molecule. The quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.
| Spectroscopic Technique | Parameter | Observed Value | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~2.81 ppm | N-CH ₃ |
| ¹³C NMR | Chemical Shift (δ) | ~165.3 ppm | C =O (Carbonyl) |
| ~38.6 ppm | N-C H₃ | ||
| FT-IR | Wavenumber (cm⁻¹) | ~1640 - 1660 cm⁻¹ | C=O Stretch (Amide) |
| ~2800 - 3000 cm⁻¹ | C-H Stretch (Alkyl) | ||
| Mass Spectrometry | Mass-to-Charge (m/z) | 116 | [M]⁺ (Molecular Ion) |
| 72 | [(CH₃)₂NCO]⁺ | ||
| 44 | [(CH₃)₂N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the this compound molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Prepare a solution of this compound in deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to approximately 12 ppm.
-
Use a pulse angle of 90 degrees.
-
The acquisition time should be around 4 seconds with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to approximately 200-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.
-
A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.
-
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the characteristic carbonyl group.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Background Collection: First, collect a background spectrum of the clean salt plates.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer, often via a gas chromatography (GC) inlet or a direct insertion probe.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy will cause fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak [M]⁺ and various fragment ion peaks. The fragmentation pattern provides valuable structural information.
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic confirmation of this compound.
Caption: Logical workflow for the confirmation of this compound.
Alternative Spectroscopic Methods
While the aforementioned techniques are the most common for routine confirmation, other methods can provide complementary information:
-
Raman Spectroscopy: This technique can also provide information about molecular vibrations and is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
-
Two-Dimensional (2D) NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the connectivity of atoms within the molecule, although for a simple molecule like this compound, 1D NMR is usually sufficient.
By following the detailed protocols and comparing the obtained data with the reference values provided, researchers can confidently confirm the identity and purity of this compound for their specific applications.
Safety Operating Guide
Proper Disposal of 1,1,3,3-Tetramethylurea: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,1,3,3-Tetramethylurea is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
This compound is a combustible liquid that is harmful if swallowed and may pose risks to fertility or an unborn child.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the safety hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not ingest or inhale vapors.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Take precautionary measures against static discharge.[1]
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[4][5]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Evacuate non-essential personnel to a safe area.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, and national regulations.[1]
-
Waste Identification and Segregation:
-
Identify the waste as hazardous.[3]
-
Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, properly labeled container.
-
-
Container Management:
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this chemical should be handled by a licensed and approved waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
Summary of Safety and Disposal Information
| Parameter | Specification | Source |
| Primary Hazards | Combustible liquid, Harmful if swallowed, May damage fertility or the unborn child. | [1][2][3] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing. | [4] |
| Handling Precautions | Use in a well-ventilated area, away from ignition sources, prevent static discharge. | [1][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. | [3][5] |
| Spill Containment | Absorb with inert material (e.g., sand, earth). | [4] |
| Disposal Method | Dispose of via an approved waste disposal plant or industrial combustion. | [2][6] |
| Regulatory Compliance | Adhere to local, regional, national, and international regulations. | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound(632-22-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Safe Handling and Disposal of 1,1,3,3-Tetramethylurea: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
This guide provides essential, actionable information for the safe handling, storage, and disposal of 1,1,3,3-Tetramethylurea (TMU), a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye damage, and may damage fertility or an unborn child.[1] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the required protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Wear protective gloves. Immediately change contaminated clothing. Apply preventive skin protection. |
| Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled environment and strict adherence to established protocols.
Engineering Controls:
-
Ventilation: Always work under a chemical fume hood to avoid inhalation of vapors and aerosols. Ensure adequate general laboratory ventilation.[1][2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Take precautionary measures against static discharge.[3]
Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[1][2][4] Obtain special instructions before use.[1][2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Dispensing: When dispensing, avoid generation of vapors and aerosols.
-
During Use: Do not eat, drink, or smoke when using this product.[1][2]
-
Post-Handling: Wash hands and face thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.[2]
-
Keep away from oxidizing agents and moisture, as the substance is hygroscopic.[1][2]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of exposure or a spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2][4] Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[4] Immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[2] |
Spill Response Workflow:
The following diagram outlines the procedural flow for managing a this compound spill.
Disposal Plan
All waste materials must be disposed of in accordance with national and local regulations.
Waste Generation and Collection:
-
Chemical Waste: Collect waste from residues in their original containers. Do not mix with other waste.
-
Contaminated Materials: Handle uncleaned containers and any contaminated absorbent material as you would the product itself.
Disposal Protocol:
-
Containerization: Place all waste, including contaminated PPE, into suitable, closed containers.
-
Labeling: Clearly label the waste containers with the contents and associated hazards.
-
Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not release into the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
